(R)-CSN5i-3
Description
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Properties
IUPAC Name |
5-(difluoromethyl)-N-[4-[(5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNKHJQLDMGQFM-CLJLJLNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@@H]3[C@@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-CSN5i-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5), also known as Jab1.[1][2] As the catalytic core of the COP9 Signalosome (CSN) complex, CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3] Inhibition of CSN5 by this compound traps CRLs in a hyperneddylated state, leading to the dysregulation of a subset of these E3 ligases through the degradation of their substrate recognition modules (SRMs).[2][4] This disruption of the ubiquitin-proteasome system ultimately results in cell cycle arrest, apoptosis, and the inhibition of tumor growth, making CSN5 an attractive target for cancer therapy.[1][2][5] This guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, and details the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Inhibition of CSN5 Deneddylase Activity
The primary mechanism of action of this compound is the direct inhibition of the deneddylating activity of CSN5.[2][6] The COP9 signalosome is a crucial regulator of the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans. CRL activity is controlled by a cycle of neddylation and deneddylation, where the attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold protein activates the ligase, and its removal by the CSN complex inactivates it.[7][8][9]
This compound binds to the catalytic site of CSN5, preventing the cleavage of NEDD8 from cullins.[4][10] This leads to the accumulation of CRLs in a constitutively neddylated and active state.[2][5] Paradoxically, this sustained activation of a subset of CRLs leads to their inactivation through the autoubiquitination and subsequent proteasomal degradation of their substrate recognition modules (SRMs).[2][11] The loss of SRMs prevents the CRLs from recognizing and ubiquitinating their specific substrates, leading to the accumulation of these substrate proteins.[5][10]
dot
Caption: The Cullin-RING Ligase (CRL) cycle and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CSN5 Inhibition) | 5.8 nM | Biochemical enzyme assay | [6] |
| EC50 (Cullin Deneddylation) | ~50 nM | K562 cells | [11][12] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not specified, effective in xenograft | [4] |
| HCT116 | Colorectal Carcinoma | Not specified, used at 1 µM | [4][10] |
| A2780 | Ovarian Cancer | Not specified, induces S-phase arrest | [6] |
| BT474 | Breast Cancer | Not specified, suppresses proliferation | [1] |
| SKBR3 | Breast Cancer | Not specified, suppresses proliferation | [1] |
| C4-2 | Prostate Cancer | Potent activity | [5] |
| PC3 | Prostate Cancer | Weaker activity | [5] |
| ALCL cell lines (3 ALK+, 2 ALK-) | Anaplastic Large Cell Lymphoma | Decreased cell growth | [13] |
| K562 | Chronic Myelogenous Leukemia | Not specified, used at 1 µM | [11][12] |
Key Signaling Pathways Modulated by this compound
Inhibition of CSN5 by this compound has pleiotropic effects on various cellular signaling pathways, primarily due to the stabilization of key regulatory proteins that are substrates of the affected CRLs.
Cell Cycle Control
This compound induces cell cycle arrest, often at the G1 or S phase.[1][6] This is largely attributed to the stabilization of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which are substrates of CRL1 (SCF) and CRL4 complexes.[5][10][13] The accumulation of p21 and p27 leads to the inhibition of CDK activity and a block in cell cycle progression.[1]
dot
Caption: this compound-induced cell cycle arrest via p21/p27 stabilization.
Apoptosis Induction
This compound treatment leads to the induction of apoptosis in various cancer cell lines.[1][5][13] This is evidenced by the cleavage of PARP and caspase-3.[1][13] The pro-apoptotic effects are likely a consequence of the cumulative cellular stress caused by cell cycle arrest, DNA damage, and the dysregulation of other survival pathways.
NF-κB and Inflammatory Signaling
In certain cell types, such as endothelial cells, this compound has been shown to activate the NF-κB pathway.[5] This occurs through the degradation of IκBα, an inhibitor of NF-κB. The sustained neddylation of CRLs is thought to promote the ubiquitination and degradation of IκBα, leading to the nuclear translocation and activation of NF-κB. This can result in an inflammatory response and loss of endothelial integrity.[5]
dot
Caption: Activation of the NF-κB pathway by this compound in endothelial cells.
Rho/ROCK Signaling and Endothelial Integrity
In endothelial cells, the activation of NF-κB by this compound leads to the increased expression of Rho GTPases, particularly RhoB.[5] This, in turn, activates ROCK (Rho-associated kinase), leading to increased myosin light chain (MLC) phosphorylation, stress fiber formation, and ultimately, disruption of the endothelial barrier.[5]
Experimental Protocols
Biochemical CSN5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the deneddylation of a fluorescently labeled, neddylated cullin substrate by the purified COP9 signalosome complex.
-
Reagents and Materials:
-
Purified recombinant human COP9 signalosome (CSN) complex.
-
Purified recombinant neddylated Cullin-RING ligase (e.g., NEDD8-CRL4) fluorescently labeled (e.g., with fluorescein).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
This compound and other test compounds.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the CSN complex to the assay buffer.
-
Add the serially diluted this compound to the wells containing the CSN complex and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled neddylated CRL substrate to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a strong acid or a specific inhibitor).
-
Measure the fluorescence polarization of each well. An increase in polarization indicates that the substrate remains neddylated (and thus larger), signifying inhibition of CSN5.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to CSN5 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Reagents and Materials:
-
Cultured cells (e.g., HCT116).
-
This compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies against CSN5 and a loading control (e.g., GAPDH).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant.
-
Perform SDS-PAGE and Western blotting using antibodies against CSN5 and a loading control.
-
Quantify the band intensities. A higher amount of soluble CSN5 at elevated temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
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Immunoprecipitation and Western Blotting for Cullin Neddylation
This method is used to assess the level of neddylated cullins in cells following treatment with this compound.
-
Reagents and Materials:
-
Cultured cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies against specific cullins (e.g., Cullin-1) and NEDD8.
-
Protein A/G agarose or magnetic beads.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
For immunoprecipitation, incubate the cell lysates with an antibody against a specific cullin overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
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For direct Western blotting, use the total cell lysates.
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Separate the proteins by SDS-PAGE. Neddylated cullins will migrate slower than their unneddylated counterparts.
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Transfer the proteins to a membrane and probe with antibodies against the specific cullin or NEDD8.
-
Visualize the bands and quantify the ratio of neddylated to unneddylated cullin.
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Cell Viability and Proliferation Assays (MTS/MTT Assay)
These colorimetric assays are used to determine the effect of this compound on cell viability and proliferation.
-
Reagents and Materials:
-
Cultured cells.
-
This compound.
-
96-well plates.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a highly specific and potent inhibitor of CSN5 that disrupts the CRL E3 ubiquitin ligase network. Its mechanism of action, centered on the induction of a hyperneddylated state of cullins leading to the degradation of SRMs and accumulation of CRL substrates, has profound effects on cancer cell proliferation, survival, and other cellular processes. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other modulators of the COP9 signalosome. The continued exploration of this pathway holds significant promise for the development of novel anti-cancer therapeutics.
References
- 1. Structural and kinetic analysis of the COP9-Signalosome activation and the cullin-RING ubiquitin ligase deneddylation cycle | eLife [elifesciences.org]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COP9 signalosome: Discovery, conservation, activity, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. In vitro Deneddylation Assay [bio-protocol.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The COP9 signalosome: A versatile regulatory hub of Cullin-RING ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
(R)-CSN5i-3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5), a key metalloprotease that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). By inhibiting the deneddylating activity of CSN5, this compound traps CRLs in a hyperneddylated state, leading to the selective degradation of their substrate receptor modules (SRMs) and the subsequent stabilization of critical tumor suppressor proteins. This unique mechanism of action has established this compound as a valuable chemical probe for studying CRL biology and a promising therapeutic candidate for the treatment of various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biochemical and cellular activities.
Discovery and Optimization
The discovery of this compound was the result of a systematic drug discovery campaign starting from a high-throughput screening (HTS) hit. The optimization process involved several iterations to improve potency, selectivity, and pharmacokinetic properties.
The initial hit, CSN5i-1a , demonstrated modest inhibitory activity. Structure-based drug design, guided by co-crystal structures of early inhibitors bound to CSN5, led to the development of the more potent intermediate, CSN5i-2 . This intermediate was further optimized for oral bioavailability and metabolic stability, culminating in the identification of This compound as the lead candidate.[1] The (5S,6S) stereochemistry of the imidazo[1,5-a]azepine core was found to be crucial for its potent activity.
Caption: Drug discovery workflow of this compound.
Synthesis of this compound
The chemical name for this compound is 3-(Difluoromethyl)-N-(6-((5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1H-pyrazole-5-carboxamide. The synthesis is a multi-step process detailed in patent WO2015025118A1. A summary of the key steps is provided below. The synthesis involves the preparation of two key fragments: the pyrazole carboxylic acid and the chiral amino-alcohol biphenyl moiety, followed by their coupling.
(Disclaimer: The following is a summarized representation of a complex chemical synthesis and should not be used as a substitute for the detailed procedures outlined in the referenced patent.)
Key Synthetic Steps:
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Synthesis of the Pyrazole Fragment: Preparation of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole-5-carboxylic acid. This typically involves the cyclization of a diketone precursor with isopropylhydrazine, followed by functional group manipulations to install the difluoromethyl and carboxylic acid moieties.
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Synthesis of the Biphenyl Amine Fragment: Construction of the 6-((5S,6S)-5-amino-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-6-yl)-[1,1'-biphenyl]-3-amine core. This is the most complex part of the synthesis, involving a stereoselective synthesis to establish the correct chirality at the C5 and C6 positions of the azepine ring.
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Amide Coupling: The final step involves the coupling of the pyrazole carboxylic acid fragment with the biphenyl amine fragment using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the final amide bond.
Biological Activity and Data Presentation
This compound is a highly potent inhibitor of CSN5's deneddylase activity. Its inhibitory effects have been quantified in biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (CSN5 Deneddylation) | 5.8 nM | In vitro biochemical assay with NEDD8-CRLs | [1][2] |
| IC50 (CSN5 Deneddylation) | ~5.4 nM | In vitro biochemical assay with NEDD8-CRL4 | [3] |
| EC50 (Cellular Deneddylation) | ~50 nM | Cullin neddylation in K562 & 293T cells | [3] |
| IC50 (Cell Viability) | 16 nM - 26 nM | Cancer cell line (unspecified) | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H29F2N5O2 | [2] |
| Molecular Weight | 505.57 g/mol | [2] |
| Oral Bioavailability | Yes | [2][4] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
Mechanism of Action: The CRL-CSN Signaling Pathway
This compound exerts its effect by targeting the COP9 Signalosome (CSN), a central regulator of Cullin-RING E3 Ligase (CRL) activity.
-
CRL Activation: CRLs are activated by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold.
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CSN5's Role: The CSN complex, through its catalytic subunit CSN5, removes NEDD8 (deneddylation). This process is crucial for recycling CRLs, allowing them to exchange their substrate recognition modules (SRMs) and engage new substrates.
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Inhibition by this compound: this compound binds to CSN5 and inhibits its deneddylase activity. This traps the CRL in a constitutively neddylated, active state.
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SRM Degradation: Paradoxically, this sustained activation leads to the auto-ubiquitination and subsequent proteasomal degradation of the SRM component of certain CRLs (e.g., SCFSkp2).
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Substrate Stabilization: The degradation of the SRM prevents the recognition and ubiquitination of its specific substrates. This leads to the accumulation of key proteins, many of which are tumor suppressors like p21 and p27.
Caption: Mechanism of action of this compound on the CSN-CRL pathway.
Experimental Protocols
In Vitro CSN5 Deneddylation Assay
This assay biochemically measures the ability of a compound to inhibit the deneddylation of a neddylated Cullin substrate by the CSN complex.
Materials:
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Purified, recombinant neddylated Cullin1/RBX1 complex (N8-Cul1).
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Purified, recombinant human COP9 Signalosome (CSN) complex.
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Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
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This compound or other test compounds dissolved in DMSO.
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SDS-PAGE loading buffer.
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SDS-PAGE gels (e.g., 4-12% Bis-Tris).
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Coomassie Brilliant Blue stain or antibodies for Western Blot (anti-Cul1).
Procedure:
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Prepare a reaction mixture containing N8-Cul1 (e.g., 5 µM final concentration) and CSN complex (e.g., 20 nM final concentration) in Assay Buffer.
-
Add varying concentrations of this compound (typically a serial dilution) or DMSO (vehicle control) to the reaction mixture.
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Incubate the reactions at room temperature (or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE. Neddylated Cul1 will migrate slower than the deneddylated form.
-
Visualize the bands by Coomassie staining or perform a Western blot using an anti-Cul1 antibody.
-
Quantify the band intensities for neddylated and deneddylated Cul1 using densitometry.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cullin Neddylation Assay (Western Blot)
This assay assesses the effect of this compound on the neddylation status of Cullins in intact cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, K562).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
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BCA Protein Assay Kit.
-
Primary antibodies: anti-Cul1, anti-Cul4A, etc.
-
Secondary HRP-conjugated antibody.
-
ECL Western Blotting Substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Perform Western blotting as described above, probing with an antibody against a specific Cullin.
-
Observe the shift from the lower (deneddylated) band to the upper (neddylated) band in treated samples, indicating CSN5 inhibition. The half-maximal effective concentration (EC50) can be determined by quantifying the band shift across a range of inhibitor concentrations.
Conclusion
This compound is a landmark molecule in the study of the ubiquitin-proteasome system. Its high potency, selectivity, and well-characterized mechanism of action make it an indispensable tool for researchers investigating CRL biology. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to utilize or further develop inhibitors targeting the COP9 Signalosome for therapeutic applications. The demonstrated in vivo anti-tumor activity of this compound underscores the potential of CSN5 inhibition as a viable strategy in oncology drug development.[4]
References
(R)-CSN5i-3 Target Protein Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CSN5i-3 is a potent and selective small molecule inhibitor that has garnered significant interest within the drug discovery landscape. Understanding the precise molecular target and the mechanism of action of such compounds is paramount for their development as therapeutic agents. This technical guide provides a comprehensive overview of the identification and validation of the protein target of this compound, detailing the experimental methodologies employed and the key signaling pathways it modulates.
Target Identification and Mechanism of Action
The primary protein target of this compound has been identified as COP9 Signalosome Subunit 5 (CSN5) , also known as Jab1. CSN5 is the catalytic subunit of the COP9 Signalosome (CSN), a multiprotein complex that plays a crucial role in regulating the ubiquitin-proteasome system. Specifically, CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs).
The mechanism of action of this compound involves the direct inhibition of the deneddylase activity of CSN5. By inhibiting CSN5, this compound traps CRLs in a neddylated, and therefore, constitutively active state. This sustained activation leads to the auto-ubiquitination and subsequent proteasomal degradation of a subset of CRL substrate receptor modules (SRMs), ultimately altering the cellular ubiquitination landscape and impacting various signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Description |
| IC50 (Deneddylation) | 5.8 nM | Concentration of this compound required to inhibit 50% of CSN5's deneddylase activity in a biochemical assay.[3][4] |
| EC50 (Cullin Deneddylation) | ~50 nM | Concentration of this compound required to achieve 50% of the maximal effect on cullin deneddylation in cellular assays. |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) |
| A2780 | Ovarian Cancer | Not explicitly stated, but shown to down-regulate COPS5 and arrest cells at S-phase.[3][4] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not explicitly stated, but shown to suppress tumor growth in xenograft models.[2] |
| Prostate Cancer Cell Lines | Prostate Cancer | Potent antitumor activity demonstrated.[5] |
Key Signaling Pathways Modulated by this compound
The inhibition of CSN5 by this compound has profound effects on multiple signaling pathways critical for cell proliferation, survival, and inflammation.
Cullin-RING Ligase (CRL) Pathway
This compound directly impacts the CRL cycle by preventing the removal of the ubiquitin-like modifier NEDD8 from cullin proteins. This leads to the hyper-neddylation and sustained activation of CRLs, which in turn promotes the degradation of specific substrate receptor modules.
NF-κB Signaling Pathway
This compound treatment has been shown to activate the NF-κB signaling pathway. This is thought to occur through the sustained activation of certain CRLs that are responsible for the degradation of IκBα, the inhibitor of NF-κB.
RhoGTPase Signaling Pathway
The activation of NF-κB by this compound can lead to the upregulation of RhoGTPases, such as RhoA and RhoB. This can subsequently impact the actin cytoskeleton, cell adhesion, and migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the identification and characterization of the this compound target.
Experimental Workflow for Target Identification
A general workflow for identifying the target of a small molecule inhibitor like this compound involves a combination of affinity-based and label-free methods.
Chemical Pulldown Assay Coupled with Mass Spectrometry
This method is used to isolate proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly affecting its binding affinity for the target.
-
Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions to maintain protein integrity and interactions.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-protein complexes. A control experiment using beads without the probe or with a non-binding analogue should be run in parallel.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of free this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using mass spectrometry (e.g., LC-MS/MS).
Quantitative Proteomics (SILAC/TMT)
Quantitative proteomics can identify proteins whose abundance or post-translational modifications change upon treatment with this compound.
Methodology (SILAC - Stable Isotope Labeling with Amino acids in Cell culture):
-
Cell Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) essential amino acids for several passages to ensure complete incorporation.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Lysis and Mixing: Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. Proteins with significantly altered abundance in the this compound treated sample are identified as potential downstream effectors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating direct target engagement in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Analyze the amount of soluble target protein (CSN5) remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
In Vitro Deneddylation Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of CSN5.
Methodology:
-
Reagent Preparation: Purify recombinant CSN complex and a neddylated cullin substrate (e.g., NEDD8-Cul1).
-
Reaction Setup: Set up reactions containing the neddylated cullin substrate and the CSN complex in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for the deneddylation reaction to proceed.
-
Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the neddylated and deneddylated forms of the cullin protein by Western blotting using an antibody against the cullin or NEDD8.
-
Quantification: Quantify the band intensities to determine the extent of deneddylation at each inhibitor concentration and calculate the IC50 value.
Immunoblotting for Cullin Neddylation
This cellular assay is used to confirm the effect of this compound on the neddylation status of cullins in cells.
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for a particular cullin protein (e.g., Cul1, Cul4A). The neddylated form of the cullin will migrate slower than the unneddylated form.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Observe the shift in the cullin band towards the higher molecular weight (neddylated) form with increasing concentrations of this compound.
Conclusion
The identification of CSN5 as the direct target of this compound has been robustly established through a combination of orthogonal experimental approaches. This in-depth technical guide has provided a detailed overview of the methodologies used for target identification and validation, as well as the key signaling pathways modulated by this potent inhibitor. A thorough understanding of these aspects is critical for the continued development of this compound and other CSN5 inhibitors as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders. The provided experimental protocols serve as a valuable resource for researchers in the field of drug discovery and chemical biology.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. licorbio.com [licorbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (R)-CSN5i-3 as a Selective CSN5 Inhibitor
Abstract
This compound is the active (R)-enantiomer of CSN5i-3, a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 Signalosome (CSN) subunit 5 (CSN5). CSN5 is the catalytic metalloprotease subunit of the CSN complex, responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting CSN5, this compound locks CRLs in a neddylated, active state. This sustained activation, however, paradoxically leads to the inactivation of a subset of CRLs through the autoubiquitination and subsequent degradation of their substrate recognition modules (SRMs). This mechanism disrupts the cellular ubiquitin-proteasome system, impacting numerous signaling pathways involved in cell cycle progression, DNA damage repair, and oncogenesis. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, serving as a technical guide for its application in research and drug development.
Core Mechanism of Action
This compound selectively targets the JAMM/MPN+ metalloprotease domain of CSN5. Its inhibition of CSN5's deneddylase activity prevents the removal of the ubiquitin-like protein NEDD8 from the cullin subunit of CRLs. This disruption of the CRL activation cycle is the primary mechanism through which this compound exerts its cellular effects.[1] The inhibitor has been shown to be uncompetitive, suggesting it binds to the CSN-NEDD8-CRL substrate complex.[2]
Quantitative Data
The following tables summarize the key quantitative metrics reported for CSN5i-3. It is important to note that most studies utilize the racemic mixture (CSN5i-3), of which this compound is the biologically active enantiomer.[3]
Table 1: Biochemical Activity and Selectivity
| Parameter | Target/Assay | Value (nM) | Reference(s) |
| IC₅₀ | CSN-catalysed Cul1 deneddylation | 5.8 | [4][5][6][7] |
| IC₅₀ | NEDD8-CRL4 deneddylation | ~5.4 | [2] |
| Selectivity | JAMM domain proteases (Rpn11, AMSHLP) | >1000-fold vs. CSN5 | [6] |
Table 2: Cellular Activity
| Parameter | Cell Line | Value (nM) | Notes | Reference(s) |
| IC₅₀ | A2780 (Ovarian Cancer) | 16 - 26 | 3-day treatment; values for two different batches. | [5][7] |
| EC₅₀ | K562, 293T | ~50 | For deneddylation of all tested cullins. | [2] |
| IC₅₀ | C4-2 (Prostate Cancer) | ~1000 (1µM) | 3-day treatment. | [8][9] |
| IC₅₀ | LNCaP (Prostate Cancer) | ~5000 (5µM) | 3-day treatment. | [8][9] |
| IC₅₀ | 22Rv1 (Prostate Cancer) | ~5000 (5µM) | 3-day treatment. | [8][9] |
| IC₅₀ | PC3 (Prostate Cancer) | ~10000 (10µM) | 3-day treatment. | [8][9] |
Note on IC₅₀/EC₅₀ values: These values can be highly dependent on the specific assay conditions, cell line, and treatment duration.[10][11][12]
Key Signaling Pathways Affected
Inhibition of CSN5 by this compound has pleiotropic effects on cellular signaling, primarily stemming from the dysregulation of CRL-mediated protein degradation.
RhoGTPase and Endothelial Integrity
In Human Umbilical Vein Endothelial Cells (HUVECs), CSN5i-3 treatment leads to an inflammatory response characterized by the activation of the NF-κB pathway. This transcriptionally upregulates RhoGTPases, particularly RhoB, leading to Rho-associated kinase (ROCK) signaling, cell contraction, and a loss of endothelial barrier integrity.[13]
DNA Damage and Repair
CSN5i-3 has been shown to impede the DNA repair pathway, leading to the accumulation of DNA damage.[8] This results in the activation of the DNA damage response (DDR) kinases, ATM and ATR.[14] This activity suggests a synergistic potential for this compound with DNA-damaging agents or PARP inhibitors in cancer therapy.[8]
Androgen Receptor (AR) and p53 Signaling in Prostate Cancer
In androgen-sensitive prostate cancer cells, CSN5i-3 suppresses AR signaling by decreasing the protein levels of both full-length AR and its splice variants (e.g., AR-V7).[8] Concurrently, the treatment activates p53 signaling pathways, leading to significant apoptosis in AR-positive cells.[8][9]
Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound.
In Vitro Biochemical Deneddylation Assay
This assay directly measures the enzymatic activity of the CSN complex and its inhibition by CSN5i-3.
-
Reagents: Purified recombinant COP9 Signalosome (CSN), neddylated Cullin-RING Ligase (e.g., NEDD8-Cul1/Rbx1) as substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Procedure: a. CSN enzyme is pre-incubated with varying concentrations of this compound (or DMSO vehicle control) in assay buffer for 15-30 minutes at room temperature. b. The enzymatic reaction is initiated by adding the neddylated CRL substrate. c. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C. d. The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: a. Reaction products are separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose or PVDF membrane for Western blotting. c. The membrane is probed with an antibody specific for the cullin protein (e.g., anti-Cul1). d. The ratio of neddylated to unneddylated cullin is quantified using densitometry. e. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
Cellular Neddylation Status Assay
This assay determines the effect of the inhibitor on cullin neddylation within a cellular context.
-
Cell Culture: Plate cells (e.g., HCT116, K562, C4-2) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[2]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: a. Determine total protein concentration using a BCA or Bradford assay. b. Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE. c. Transfer proteins to a PVDF membrane. d. Probe with primary antibodies against specific cullins (e.g., Cul1, Cul3, Cul4A) and a loading control (e.g., GAPDH, β-actin).[5][7] e. Incubate with appropriate HRP-conjugated secondary antibodies. f. Visualize bands using an enhanced chemiluminescence (ECL) substrate. The neddylated form of the cullin will appear as a higher molecular weight band (~8 kDa shift) than the unneddylated form.
Cell Proliferation and Viability Assay
This assay measures the anti-proliferative effect of the compound on cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[8][9]
-
Viability Measurement: a. Add a viability reagent such as CellTiter-Glo® (Promega) or MTT. b. For CellTiter-Glo®, measure luminescence using a plate reader. c. For MTT, after incubation, solubilize the formazan crystals and measure absorbance.
-
Analysis: Normalize the readings to the vehicle-treated control wells and plot cell viability against drug concentration to determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ C4-2 cells) into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[8]
-
Drug Administration: Administer this compound or vehicle via oral gavage. A reported dosing regimen is 150 mg/kg, twice daily.[8]
-
Monitoring: a. Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). b. Monitor animal body weight and general health status as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 31 days) or until tumors in the control group reach a predetermined maximum size.[8] Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
This compound is a highly selective and potent inhibitor of CSN5 that offers a unique mechanism for modulating the ubiquitin-proteasome system. By locking CRLs in a neddylated state, it induces the degradation of specific substrate recognition modules, leading to profound effects on cancer cell signaling, including the induction of DNA damage and apoptosis, and the suppression of oncogenic drivers like the androgen receptor. The data and protocols summarized herein provide a foundational guide for researchers exploring the therapeutic potential and biological functions of CSN5 inhibition. Further investigation into its synergistic potential with other anti-cancer agents is a promising avenue for future drug development.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 6. CSN5i-3 | CSN5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 8. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
The Role of (R)-CSN5i-3 in Cullin-RING Ligase Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (R)-CSN5i-3, a potent and selective small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5). It details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its role in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs), a critical family of enzymes in protein homeostasis.
Introduction to Cullin-RING Ligases and the COP9 Signalosome
Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases, playing a pivotal role in the ubiquitin-proteasome system by targeting a vast array of proteins for degradation. The activity of CRLs is tightly regulated by a cycle of neddylation and deneddylation. Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, activates the CRL complex. Conversely, deneddylation, catalyzed by the COP9 Signalosome (CSN) complex, deactivates it. The catalytic heart of the CSN is the metalloprotease CSN5 (also known as JAB1).
This compound is a selective inhibitor of the deneddylating activity of CSN5.[1] By inhibiting CSN5, this compound traps CRLs in a hyper-neddylated and constitutively active state.[1][2] This sustained activation, however, paradoxically leads to the inactivation of a subset of CRLs through the autocatalytic degradation of their substrate recognition modules (SRMs).[1][2] This mechanism underscores the potential of CSN5 inhibition as a therapeutic strategy in diseases characterized by dysregulated protein degradation, such as cancer.[1][2]
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 5.8 nM | CSN-catalyzed Cul1 deneddylation (biochemical) | [3][4] |
| IC50 | ~5.4 nM | CSN-catalyzed NEDD8-CRL4 deneddylation (biochemical) | [5] |
| EC50 | ~50 nM | Cullin deneddylation in K562 and 293T cells | [5][6] |
| Cellular IC50 | 16 nM | Cell viability (Bio-Techne batch) | [3] |
| Cellular IC50 | 26 nM | Cell viability (Novartis batch) | [3] |
Table 2: Effects of this compound on Cellular Processes
| Cell Line | Effect | Concentration | Time | Reference |
| HCT116 | Accumulation of neddylated Cul1 | 1 µM | Not Specified | [2] |
| A2780 | S-phase cell cycle arrest, COPS5 downregulation | Not Specified | Not Specified | [3] |
| HUVECs | Endothelial barrier disruption | 1 µM and 4 µM | 5 hours | [7] |
| HUVECs | Increased RhoB expression | 1 µM and 4 µM | 5 hours | [7] |
| K562 | G2 cell cycle arrest, DNA rereplication, apoptosis | 1 µM | Not Specified | [5] |
| Prostate Cancer Cells | Potent antitumor activity | Varies by cell line | Not Specified | [8] |
| Breast Cancer Cells | Suppressed proliferation, induced apoptosis | Not Specified | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
The Cullin-RING Ligase Neddylation Cycle and the Impact of this compound
The following diagram illustrates the dynamic regulation of CRL activity and the point of intervention for this compound.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CSN5i-3: A Targeted Approach to Disrupting Cancer Cell Proliferation and Survival
An In-depth Technical Guide on the Biological Activity of a Potent CSN5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of (R)-CSN5i-3, a potent and selective small molecule inhibitor of the COP9 Signalosome subunit 5 (CSN5). This compound has emerged as a promising anti-cancer agent, demonstrating significant activity across a range of cancer cell lines and in preclinical models. This document details its mechanism of action, summarizes its efficacy with quantitative data, outlines key experimental protocols for its evaluation, and visualizes its impact on critical cancer-related signaling pathways.
Core Mechanism of Action: Inhibition of the COP9 Signalosome
This compound exerts its anti-cancer effects by targeting a crucial regulator of protein degradation: the COP9 Signalosome (CSN). The CSN complex, and specifically its catalytic subunit CSN5, is responsible for the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs). Neddylation is a post-translational modification essential for the activation of CRLs, which in turn target a vast array of substrate proteins for proteasomal degradation. These substrates include key regulators of the cell cycle, DNA repair, and apoptosis.
By inhibiting CSN5, this compound traps CRLs in a hyperneddylated and constitutively active state.[1] This persistent activation leads to the auto-ubiquitination and subsequent degradation of a subset of CRL substrate receptor modules (SRMs), ultimately inactivating these specific CRLs.[1] The inactivation of CRLs that degrade tumor suppressor proteins, or the stabilization of CRLs that degrade oncoproteins, contributes to the anti-tumor activity of this compound.[2]
Quantitative Efficacy of this compound in Cancer Cells
The inhibitory activity of this compound has been quantified across various cancer cell lines, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) for the deneddylation of NEDD8-modified CRLs is in the low nanomolar range.[3]
| Parameter | Value | Assay Condition | Reference |
| IC50 (Deneddylation) | 5.8 nM | Biochemical assay | [3] |
| IC50 (Cell Viability) | 16 nM | Cancer cell line (Batch 1) | [4] |
| IC50 (Cell Viability) | 26 nM | Cancer cell line (Batch 2) | [4] |
Table 1: In Vitro Potency of this compound
The anti-proliferative effects of this compound have been observed in a variety of cancer types, as summarized by their IC50 values from cell viability assays.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ovarian Cancer | A2780 | Data not specified, but effective | [4] |
| Prostate Cancer | C4-2 | <1000 | [5] |
| Prostate Cancer | LNCaP | ~5000 | [5] |
| Prostate Cancer | 22Rv1 | ~5000 | [5] |
| Prostate Cancer | PC3 | >10000 | [5] |
| Breast Cancer | BT474 | Data not specified, but effective | [6] |
| Breast Cancer | SKBR3 | Data not specified, but effective | [6] |
| Anaplastic Large Cell Lymphoma | SU-DHL-1 | Data not specified, but effective in xenograft | [4] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Key Signaling Pathways Modulated by this compound
The inhibition of CSN5 by this compound initiates a cascade of effects on downstream signaling pathways critical for cancer cell survival and proliferation.
The Cullin-RING E3 Ligase (CRL) Pathway
The primary target of this compound is the CRL pathway. The inhibitor's mechanism leads to the dysregulation of this crucial protein degradation machinery.
Figure 1: Mechanism of this compound on the Cullin-RING Ligase Pathway.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, this compound has been shown to suppress androgen receptor (AR) signaling.[7] This is a critical pathway for the growth and survival of prostate cancer cells.
Figure 2: this compound Suppresses Androgen Receptor Signaling.
Activation of the p53 Pathway and DNA Damage Response
This compound treatment can lead to the activation of the p53 tumor suppressor pathway and induce a DNA damage response.[7] This contributes to cell cycle arrest and apoptosis in cancer cells.
Figure 3: this compound Activates p53 and the DNA Damage Response.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., from Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C until a color change is apparent.[8]
-
Measure the absorbance at 490 nm using a plate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., CSN5, neddylated-Cullin, p53, cleaved-PARP, AR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again as in step 6.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[15]
-
Wash the cells with PBS to remove the ethanol.[15]
-
Resuspend the cell pellet in PI staining solution.[16]
-
Incubate for 15-30 minutes at room temperature in the dark.[17]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[16]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.[18]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[19]
-
Randomize the mice into treatment and control groups.[19]
-
Administer this compound or vehicle control at the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[20]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of the COP9 signalosome. Its ability to disrupt the Cullin-RING E3 ligase pathway leads to the modulation of critical cellular processes, including cell cycle progression, apoptosis, and key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tocris.com [tocris.com]
- 4. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BiTE® Xenograft Protocol [protocols.io]
The Potent and Selective CSN5 Inhibitor, (R)-CSN5i-3: A Technical Guide to its Impact on Tumor Growth in Preclinical Xenograft Models
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (R)-CSN5i-3, a potent, selective, and orally bioavailable inhibitor of the COP9 Signalosome subunit 5 (CSN5). It focuses on the compound's mechanism of action and its demonstrated efficacy in suppressing tumor growth in various preclinical xenograft models. This document synthesizes key quantitative data and detailed experimental methodologies to serve as a comprehensive resource for oncology researchers.
Introduction: Targeting the Cullin-RING Ligase Cycle
The Ubiquitin-Proteasome System (UPS) is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Cullin-RING E3 ligases (CRLs), the largest family of E3 ubiquitin ligases, are central to the UPS, targeting a vast number of substrate proteins involved in cell cycle progression, DNA repair, and signal transduction. The activity of CRLs is dynamically regulated by a cycle of neddylation (attachment of the ubiquitin-like protein NEDD8), which activates the ligase, and deneddylation, which deactivates it.
The COP9 Signalosome (CSN) complex is the primary deneddylase for CRLs, with its catalytic activity residing in the CSN5 subunit. By inhibiting CSN5, this compound locks CRLs in their neddylated, active state. This prolonged activation leads to the auto-degradation of the CRL's own substrate recognition module (SRM), thereby preventing the recognition and degradation of specific tumor-suppressor substrates.[1][2][3] This novel mechanism effectively inactivates a subset of CRLs, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Mechanism of Action: this compound Signaling Pathway
This compound selectively inhibits the metalloprotease activity of CSN5. This action prevents the removal of NEDD8 from the cullin scaffold of the CRL complex. The resulting accumulation of hyper-neddylated CRLs leads to the ubiquitination and subsequent proteasomal degradation of the associated SRM. Consequently, tumor suppressor proteins that are normally targeted by that specific CRL are stabilized, accumulate in the cell, and exert their anti-proliferative effects.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CSN5i-3 and Its Impact on Endothelial Barrier Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (R)-CSN5i-3, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5), on endothelial barrier integrity. The information presented herein is synthesized from peer-reviewed research, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound has been identified as a disruptor of endothelial barrier function. It induces a dose-dependent decrease in endothelial integrity, leading to increased vascular permeability. The underlying mechanism involves the activation of the NF-κB signaling pathway, which in turn upregulates the expression and activity of Rho GTPases, particularly RhoB. This cascade of events promotes the formation of actin stress fibers and cell contraction, ultimately compromising the stability of cell-cell junctions and increasing macromolecule leakage both in vitro and in vivo.[1][2][3]
Mechanism of Action: A Signaling Cascade
This compound inhibits the deneddylation activity of the COP9 signalosome, leading to the stabilization of neddylated Cullin-RING ligases (CRLs).[4] This sustained neddylation state activates an inflammatory response in endothelial cells, primarily through the NF-κB pathway.[1][2][3]
Key Signaling Events:
-
Inhibition of CSN5: this compound directly inhibits the enzymatic activity of CSN5.[4]
-
Stabilization of Neddylated Cullins: This inhibition prevents the removal of Nedd8 from Cullin subunits, locking CRLs in an active state.[1]
-
NF-κB Pathway Activation: The sustained CRL activity leads to the degradation of IκBα, an inhibitor of NF-κB. This allows for the nuclear translocation and activation of NF-κB.[1][2][3]
-
Upregulation of RhoB and ICAM-1: Activated NF-κB promotes the transcription of target genes, including RHOB and ICAM-1.[1]
-
Rho/ROCK Pathway Activation: The increased expression and activity of RhoB activate Rho-associated coiled-coil containing protein kinase (ROCK).[1]
-
Cytoskeletal Reorganization: ROCK activation leads to increased phosphorylation of Myosin Light Chain (MLC), promoting the formation of actin stress fibers and endothelial cell contraction.[1][5]
-
Disruption of Adherens Junctions: The increased cellular tension and cytoskeletal remodeling result in a jagged and unstable pattern of VE-cadherin at cell-cell junctions, indicative of compromised adherens junctions.[1][5]
-
Increased Permeability and Leukocyte Adhesion: The combination of cell contraction and weakened junctions leads to a loss of endothelial barrier integrity and increased vascular permeability. The upregulation of ICAM-1 also enhances the adhesion of leukocytes, such as neutrophils, to the endothelium.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on Endothelial Barrier Function (ECIS)
| Concentration | Normalized Resistance after 5 hours |
| Control | 1.0 |
| 1 µM | ~0.8 |
| 4 µM | ~0.6 |
*Statistically significant decrease compared to control. Data is approximated from graphical representations in the source literature.[1]
Table 2: Effect of this compound on Rho GTPase Protein Expression (Western Blot)
| Protein | 1 µM this compound (Fold Change vs. Control) | 4 µM this compound (Fold Change vs. Control) |
| RhoA | Slight Increase | Slight Increase |
| RhoB | ~2-fold Increase | ~5-fold Increase |
| RhoC | Slight Increase | Slight Increase |
Data represents protein levels after 5 hours of treatment.[1]
Table 3: Effect of this compound on RhoB mRNA Expression (qPCR)
| Treatment | Fold Change in RhoB mRNA vs. Control |
| 1 µM this compound | ~2.2-fold Increase |
| 4 µM this compound | ~2.2-fold Increase |
| TNF-α (positive control) | Higher than this compound |
Data represents mRNA levels after treatment.[1]
Table 4: Effect of this compound on Neutrophil Adhesion
| Treatment | PMN Adhesion (relative to control) |
| Control | Baseline |
| This compound | Dose-dependent Increase |
| TNF-α (positive control) | Further Increase |
PMN: Polymorphonuclear neutrophils.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on endothelial barrier integrity.
4.1. Endothelial Barrier Function Assay (ECIS)
-
Principle: Electrical Cell-Substrate Impedance Sensing (ECIS) measures the resistance of a cell-covered electrode to a small alternating current. A confluent endothelial monolayer impedes the current flow, and changes in this impedance reflect alterations in cell-cell and cell-matrix adhesions, thus providing a real-time measure of barrier function.
-
Protocol:
-
HUVECs are seeded onto gold-film electrodes in ECIS arrays and cultured until a confluent monolayer is formed.
-
Baseline resistance is monitored until a stable reading is achieved.
-
This compound is added to the cell culture medium at various concentrations (e.g., 1 µM, 4 µM).
-
The impedance is continuously measured in real-time for a specified duration (e.g., 5-24 hours).
-
Data is normalized to the baseline resistance before the addition of the compound.
-
4.2. Western Blotting for Rho GTPase Expression
-
Principle: This technique is used to detect and quantify the levels of specific proteins (RhoA, RhoB, RhoC) in cell lysates.
-
Protocol:
-
HUVECs are treated with this compound for a specified time (e.g., 5 hours).
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for RhoA, RhoB, or RhoC.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified.
-
4.3. Rhotekin Pulldown Assay for Rho Activity
-
Principle: This assay specifically isolates the active, GTP-bound form of Rho GTPases from cell lysates using the Rho-binding domain (RBD) of a Rho effector protein, Rhotekin.
-
Protocol:
-
HUVECs are treated with this compound.
-
Cells are lysed in a buffer that preserves GTPase activity.
-
Lysates are incubated with GST-Rhotekin-RBD beads to pull down active Rho.
-
The beads are washed, and the bound proteins are eluted and analyzed by Western blotting using antibodies for specific Rho isoforms.
-
4.4. Immunofluorescent Staining for Cytoskeletal and Junctional Proteins
-
Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins, such as F-actin and VE-cadherin.
-
Protocol:
-
HUVECs are grown on coverslips and treated with this compound.
-
Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Cells are incubated with primary antibodies against VE-cadherin.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody and a fluorescently labeled phalloidin to stain F-actin.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope.
-
4.5. Real-Time Quantitative PCR (qPCR) for Gene Expression
-
Principle: qPCR measures the amount of a specific mRNA transcript in a sample, providing a measure of gene expression.
-
Protocol:
-
HUVECs are treated with this compound.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
The cDNA is used as a template for PCR with primers specific for RHOB and a housekeeping gene (for normalization).
-
The amplification of the PCR product is monitored in real-time using a fluorescent dye.
-
The relative expression of RHOB is calculated using the ΔΔCt method.
-
4.6. Neutrophil Adhesion Assay
-
Principle: This assay quantifies the adhesion of neutrophils to an endothelial monolayer.
-
Protocol:
-
HUVECs are grown to confluency in multi-well plates and treated with this compound.
-
Polymorphonuclear neutrophils (PMNs) are isolated from fresh human blood.
-
The isolated PMNs are added to the HUVEC monolayer and allowed to adhere for a specific time.
-
Non-adherent cells are washed away.
-
The number of adherent PMNs is quantified, often by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
In Vivo Corroboration
Studies in zebrafish embryos have confirmed the in vitro findings. Treatment of zebrafish embryos with this compound resulted in increased vascular permeability, demonstrating that the compound's effect on endothelial barrier disruption is conserved in a living organism.[1]
Conclusion and Future Directions
The evidence strongly indicates that this compound compromises endothelial barrier integrity through a well-defined signaling pathway involving NF-κB and RhoB. This disruption of the endothelial barrier has significant implications for inflammatory processes and vascular leakage. For drug development professionals, these findings highlight the potential for off-target effects of CSN5 inhibitors on the vasculature. Further research could explore the therapeutic potential of targeting this pathway to either enhance drug delivery across the endothelial barrier or to mitigate pathological vascular leak in various diseases. The detailed protocols provided in this guide offer a robust framework for such future investigations.
References
- 1. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
(R)-CSN5i-3-Induced Inflammatory Response in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inflammatory response induced by the COP9 signalosome (CSN) inhibitor, (R)-CSN5i-3, in endothelial cells. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
This compound, a potent and selective inhibitor of CSN5, has been shown to trigger a significant inflammatory cascade in endothelial cells. Mechanistically, inhibition of CSN5 leads to the sustained neddylation of Cullin-RING ligases (CRLs), which promotes the activation of the NF-κB signaling pathway. This, in turn, upregulates the expression of Rho GTPases and adhesion molecules such as ICAM-1, leading to endothelial barrier disruption and increased leukocyte adhesion.[1][2][3] This guide elucidates the underlying molecular events and provides the necessary technical information for researchers studying these effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on endothelial cells.
Table 1: Effect of this compound on Protein Expression and Phosphorylation
| Target Protein | Treatment Condition | Fold Change vs. Control | Key Findings | Reference |
| RhoA Expression | 5 hours, 1 µM or 4 µM this compound | Minor Increase | A small, but noticeable increase in expression. | [2] |
| RhoB Expression | 5 hours, 1 µM or 4 µM this compound | Strong, Dose-Dependent Increase | Significantly upregulated expression, indicating a primary role in the observed phenotype. | [1][2] |
| RhoC Expression | 5 hours, 1 µM or 4 µM this compound | No Significant Change | Expression levels remained largely unaffected. | [2] |
| ICAM-1 Expression | 1, 5, 8, and 16 hours with 1 µM or 4 µM this compound | Time and Dose-Dependent Increase | A progressive increase in expression, consistent with NF-κB activation. | [2] |
| IκBα Expression | 1, 5, 8, and 16 hours with 1 µM or 4 µM this compound | Time-Dependent Decrease | Degradation of IκBα, leading to NF-κB activation. | [1][2] |
| p65 Phosphorylation | 1, 5, 8, and 16 hours with 1 µM or 4 µM this compound | Time-Dependent Increase | Increased phosphorylation indicates activation of the NF-κB pathway. | [2] |
| Myosin Light Chain (MLC) Phosphorylation | Not specified | Increased | This increase was abolished by pre-treatment with the ROCK inhibitor Y27632. | [4] |
Table 2: Functional Effects of this compound on Endothelial Cells
| Functional Assay | Treatment Condition | Result | Key Findings | Reference |
| Endothelial Barrier Integrity (ECIS) | Time-course with this compound | Disruption of Endothelial Barrier | Pre-treatment with Y27632 prevented this barrier-disruptive effect. | [4] |
| Polymorphonuclear Neutrophil (PMN) Adhesion | Dose-dependent this compound | Dose-Dependent Increase in Adhesion | Increased PMN adhesion, which was further enhanced by TNF treatment. | [2] |
| Macromolecule Leakage | In vitro and in vivo | Increased Leakage | Demonstrates a functional consequence of endothelial barrier disruption. | [1][3] |
| Actin Stress Fiber Formation | Not specified | Increased Formation | Indicative of Rho/ROCK-mediated cytoskeletal rearrangement. | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound.
Figure 1: Signaling pathway of this compound-induced inflammation in endothelial cells.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-CSN5i-3 Western Blot Target Validation
Introduction
(R)-CSN5i-3 is a potent, selective, and orally available inhibitor of the COP9 Signalosome subunit 5 (CSN5), also known as JAB1 (c-Jun activation domain-binding protein-1). CSN5 is the catalytic subunit of the COP9 signalosome (CSN), a multiprotein complex that plays a crucial role in regulating the ubiquitin-proteasome system.[1][2][3] Specifically, CSN5 is a metalloprotease that cleaves the ubiquitin-like protein NEDD8 from Cullin-RING ligases (CRLs), a process known as deneddylation.[4][5] This deneddylation is critical for the proper activity and cycling of CRLs, which are the largest family of E3 ubiquitin ligases and target a vast number of proteins for degradation, including key regulators of the cell cycle and apoptosis.[3][5]
Inhibition of CSN5 by this compound traps CRLs in a neddylated state, leading to the inactivation of a subset of these ligases and subsequent stabilization of their substrate proteins.[3] This mechanism of action makes this compound a valuable tool for studying the physiological roles of the CSN and CRLs and a potential therapeutic agent in oncology.[6][7]
Target validation is a critical step in drug development to confirm that a compound interacts with its intended molecular target and elicits the expected downstream biological effects. Western blotting is a widely used technique for this purpose. This document provides a detailed protocol for using this compound in a Western blot experiment to validate its engagement with CSN5 and to assess its impact on downstream signaling pathways.
Signaling Pathway Modulated by this compound
The primary effect of this compound is the inhibition of CSN5's deneddylation activity, which leads to the hyperneddylation of cullins. This, in turn, affects the stability of substrate receptor modules (e.g., SKP2) and leads to the accumulation of CRL substrate proteins like the cell cycle inhibitors p21 and p27.[5]
Figure 1: Simplified signaling pathway showing the effect of this compound on the CSN5-CRL axis.
Experimental Protocol: Western Blot for this compound Target Validation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in the neddylation status of Cullin-1 (CUL1) and the protein levels of downstream targets such as p27.
Materials and Reagents
-
Cell Lines: Prostate cancer (e.g., C4-2), breast cancer (e.g., BT474, SKBR3), or other relevant cell lines.[6][7]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage to resolve proteins of interest (e.g., 4-12% gradient gels).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8][9]
-
Primary Antibodies:
-
Rabbit anti-CUL1
-
Rabbit anti-p27
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Figure 2: Experimental workflow for Western blot target validation of this compound.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-CUL1, anti-p27) diluted in blocking buffer overnight at 4°C with gentle shaking.[8] Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
For each sample, normalize the intensity of the target protein band to the intensity of the loading control band (β-actin or GAPDH).
-
The upper band for CUL1 represents the neddylated form, which is expected to increase with this compound treatment.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | Neddylated CUL1 / Total CUL1 (Ratio) | p27 / β-actin (Relative Intensity) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (0.1 µM) | 1.8 | 1.5 |
| This compound (1 µM) | 4.5 | 3.2 |
| This compound (5 µM) | 8.2 | 5.8 |
| Table 1: Example of quantitative data summary from a Western blot experiment. Values are hypothetical and represent fold changes relative to the vehicle control. |
Expected Results
Upon treatment with this compound, a dose-dependent increase in the abundance of the higher molecular weight, neddylated form of CUL1 should be observed.[11][15] Concurrently, there should be an accumulation of CRL substrate proteins, such as p27, due to their reduced degradation.[7] These results would confirm the on-target activity of this compound.
Troubleshooting
-
No or Weak Signal:
-
Check antibody dilutions and incubation times.
-
Ensure proper protein transfer by staining the membrane with Ponceau S.
-
Verify the activity of the HRP enzyme and ECL substrate.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of primary or secondary antibodies.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Optimize antibody dilution.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to validate the target engagement and downstream pharmacological effects of the CSN5 inhibitor, this compound.
References
- 1. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAB1/CSN5: a new player in cell cycle control and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of (R)-CSN5i-3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CSN5i-3 is a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5).[1] It functions by blocking the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs), trapping them in a neddylated state. This leads to the inactivation of a subset of CRLs through the degradation of their substrate recognition modules.[1] Preclinical studies have demonstrated the oral bioavailability and anti-tumor efficacy of this compound in mouse xenograft models, making it a compound of interest for cancer research and drug development.[1]
These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mice, based on available preclinical data. The information includes recommended dosing regimens, administration protocols, and key signaling pathways affected by the compound.
Mechanism of Action Signaling Pathway
This compound targets a central regulatory node in the ubiquitin-proteasome system. The diagram below illustrates the signaling pathway impacted by the inhibition of CSN5.
Quantitative Data Summary
The following tables summarize the quantitative data for in vivo studies of this compound in mice.
Table 1: In Vivo Efficacy Study in a Lymphoma Xenograft Model
| Parameter | Details | Reference |
| Animal Model | SCID-bg mice | [1] |
| Cancer Cell Line | SU-DHL-1 (Anaplastic Large Cell Lymphoma) | [1] |
| Administration Route | Oral gavage | [1] |
| Dosing Regimen 1 | 50 mg/kg, twice daily (BID) | [1] |
| Dosing Regimen 2 | 100 mg/kg, once daily (QD) | [1] |
| Treatment Duration | 14 days | [1] |
| Observed Effect | Tumor stasis | [1] |
Table 2: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice | |
| Cancer Cell Line | BT474 and SKBR3 (Breast Cancer) | |
| Administration Route | Not specified, but potent anticancer effect observed in vivo | |
| Dosing Regimen | Not specified | |
| Treatment Duration | Not specified | |
| Observed Effect | Potent anticancer effect |
Table 3: Pharmacokinetic Parameters (Qualitative)
While a precise table of pharmacokinetic parameters is not available in the reviewed literature, a study in SCID-bg mice provides a graphical representation of the blood concentration of this compound over time following oral administration.
| Parameter | Observation from Published Graph | Reference |
| Time to Peak (Tmax) | Appears to be reached a few hours after administration. | [1] |
| Concentration | Dose-dependent increase in blood concentration. | [1] |
| Clearance | The compound is cleared from the blood over a 24-hour period. | [1] |
Experimental Protocols
Protocol 1: SU-DHL-1 Lymphoma Xenograft Model
This protocol is based on the study by Schlierf et al. (2016).
1. Animal Model and Cell Line:
-
Animal: Female SCID-bg mice.
-
Cell Line: SU-DHL-1 anaplastic large cell lymphoma cells.
2. Tumor Implantation:
-
Subcutaneously inject SU-DHL-1 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size before starting treatment.
3. This compound Formulation (Vehicle not specified, proposed common vehicle):
-
Note: The original publication does not specify the vehicle used for oral gavage. A common vehicle for poorly water-soluble compounds is a suspension in 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in water.
-
To prepare a 10 mg/mL suspension (for a 100 mg/kg dose in a 20g mouse, administered at 10 mL/kg), weigh the required amount of this compound.
-
Add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
4. Dosing and Administration:
-
Dosing Group 1: Administer 50 mg/kg of the this compound suspension via oral gavage twice daily.
-
Dosing Group 2: Administer 100 mg/kg of the this compound suspension via oral gavage once daily.
-
Control Group: Administer the vehicle only, following the same schedule as the treatment groups.
-
Administration Technique: Use a 20-22 gauge, ball-tipped oral gavage needle. Ensure proper restraint of the mouse to avoid injury. The maximum gavage volume for a mouse is typically 10 mL/kg.
5. Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The study duration was 14 days.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunoblotting for Cul1 and Skp2).
Experimental Workflow Diagram
Protocol 2: Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in mice.
1. Animal Model:
-
Use the same mouse strain as in the efficacy studies (e.g., SCID-bg mice).
2. Dosing:
-
Administer a single oral dose of this compound at a relevant concentration (e.g., 100 mg/kg).
3. Sample Collection:
-
Collect blood samples at multiple time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood can be collected via tail vein or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma.
4. Sample Analysis:
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
5. Data Analysis:
-
Plot the plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Conclusion
This compound is an orally bioavailable inhibitor of CSN5 with demonstrated in vivo anti-tumor activity in mouse models of lymphoma and breast cancer. The provided protocols and data summaries offer a foundation for researchers to design and execute further preclinical studies with this compound. It is crucial to note the absence of a specified vehicle in the primary literature, and researchers should validate a suitable formulation for their specific experimental needs. Further studies are also warranted to establish a complete pharmacokinetic profile of this compound in mice.
References
How to prepare (R)-CSN5i-3 stock and working solutions
Application Notes and Protocols for (R)-CSN5i-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound is a small molecule inhibitor that targets the deneddylating activity of CSN5, a key component of the COP9 signalosome complex.[1][2][3] This inhibition leads to the accumulation of neddylated Cullin-RING ligases (CRLs), subsequently inactivating a subset of CRLs by promoting the degradation of their substrate recognition modules.[1][2][3] The modulation of CRL activity by this compound has significant implications for various cellular processes, including cell cycle progression, DNA damage response, and oncogenic signaling, making it a valuable tool for cancer research and drug development.[4][5]
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and for selecting appropriate solvents.
| Property | Value | Source |
| Molecular Weight | 505.57 g/mol | [2] |
| Formula | C₂₈H₂₉F₂N₅O₂ | |
| Purity | ≥98% | [2] |
| Solubility (in DMSO) | ≥ 100 mg/mL (197.80 mM) | [1] |
| CAS Number | 2375740-98-8 |
Experimental Protocols
Preparation of this compound Stock Solution (In Vitro Use)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution into aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, use the molecular weight to calculate the required mass.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM). It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can affect solubility.[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the solution from light.[1]
Stock Solution Concentration Table:
| Desired Concentration | Mass of this compound for 1 mL of DMSO |
| 10 mM | 5.06 mg |
| 50 mM | 25.3 mg |
| 100 mM | 50.6 mg |
Preparation of this compound Working Solutions (In Vitro Use)
This protocol outlines the dilution of the DMSO stock solution into cell culture media or assay buffer to achieve the final working concentration for in vitro experiments.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium or assay buffer to the appropriate temperature for your experiment (typically 37°C).
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium.
-
Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed medium to reach the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Mix the working solution gently but thoroughly by pipetting or inverting the tube.
-
Application: Use the freshly prepared working solution immediately for your experiments.
Preparation of this compound Working Solutions (In Vivo Use)
This protocol provides two methods for preparing this compound formulations suitable for in vivo administration, such as oral gavage in mice.[3]
Method 1: PEG300, Tween-80, and Saline Formulation [1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
Initial Mixture: In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Homogenize: Mix thoroughly until a uniform solution is achieved.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL.
-
Final Mixing: Mix the final solution thoroughly before administration.
Method 2: Corn Oil Formulation [1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Corn oil
-
Sterile tubes
-
Calibrated pipettes
Protocol:
-
Combine Ingredients: In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
Homogenize: Mix the solution thoroughly until it is uniform.
-
Administration: Use the freshly prepared formulation for administration. Note that for continuous dosing periods exceeding half a month, this formulation should be used with caution.[1]
Visualizations
CSN5 Signaling Pathway and Mechanism of this compound Action
The COP9 signalosome (CSN), with its catalytic subunit CSN5, plays a pivotal role in the regulation of Cullin-RING E3 ubiquitin ligases (CRLs).[6][7] CSN5-mediated deneddylation is a crucial step in the CRL activity cycle.[7][8] this compound inhibits this process, leading to the accumulation of hyper-neddylated CRLs and subsequent degradation of their substrate recognition modules, which in turn stabilizes tumor suppressor proteins and inhibits oncogenic signaling pathways.[9][4][5]
Caption: Mechanism of this compound action on the CRL cycle.
Experimental Workflow for Solution Preparation
A systematic workflow is essential for the consistent and accurate preparation of this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the COP9 signalosome for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with (R)-CSN5i-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CSN5i-3 is a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5), a key metalloprotease responsible for the deneddylation of cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a critical role in regulating numerous cellular processes, including cell cycle progression, by targeting key regulatory proteins for proteasomal degradation. Inhibition of CSN5 by this compound traps CRLs in a neddylated and hyperactive state, leading to the auto-degradation of their substrate receptors and subsequent inactivation. This disruption of CRL-mediated protein turnover can induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising agent for anti-cancer therapy.[1][2]
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
Treatment with this compound can induce cell cycle arrest in a cell-type-dependent manner. Below are representative data summarizing the effects of this compound on the cell cycle distribution in different cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Breast Cancer Cells (BT474 & SKBR3)
| Treatment | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (DMSO) | BT474 | 55.2 ± 2.1 | 30.1 ± 1.5 | 14.7 ± 1.2 | [1] |
| This compound (1 µM, 48h) | BT474 | 75.8 ± 2.5 | 15.3 ± 1.1 | 8.9 ± 0.9 | [1] |
| Control (DMSO) | SKBR3 | 58.9 ± 1.8 | 28.5 ± 1.3 | 12.6 ± 1.0 | [1] |
| This compound (1 µM, 48h) | SKBR3 | 78.2 ± 2.2 | 12.9 ± 0.9 | 8.9 ± 0.8 | [1] |
Data are presented as mean ± standard deviation.
Table 2: Time-Course Effect of this compound on Cell Cycle Distribution in Human Chronic Myelogenous Leukemia Cells (K562)
| Treatment Time | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >4N DNA (%) | Reference |
| 0 h (Control) | 45.1 | 40.2 | 14.7 | 0 | [3] |
| 24 h | 38.5 | 35.6 | 25.9 | 0 | [3] |
| 48 h | 30.2 | 32.1 | 37.7 | 0 | [3] |
| 72 h | 25.1 | 28.9 | 35.5 | 10.5 | [3] |
Representative data from treatment with 1 µM this compound.[3]
Table 3: Effect of CSN5 Inhibition on Cell Cycle Regulatory Proteins in Anaplastic Large Cell Lymphoma (ALCL)
| Treatment | Protein Expression Change | Reference |
| This compound | Upregulation of p21 | [4] |
| This compound | Upregulation of p27 | [4] |
| This compound | Upregulation of p57 | [4] |
Signaling Pathway
The COP9 signalosome (CSN) is a critical regulator of cullin-RING E3 ligases (CRLs). CSN5, the catalytic subunit of the CSN complex, removes the ubiquitin-like protein NEDD8 from the cullin scaffold of CRLs. This deneddylation event is crucial for CRL activity and the exchange of substrate receptors. This compound inhibits the deneddylating activity of CSN5, leading to the accumulation of hyperneddylated CRLs. This sustained neddylation can lead to the auto-ubiquitination and degradation of the substrate receptor (SR) component of the CRL complex, thereby inactivating the ligase and preventing the degradation of its target proteins, which often include cell cycle regulators.
Caption: Inhibition of CSN5 by this compound disrupts the CRL cycle, leading to cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis following this compound treatment.
Experimental Protocols
Materials
-
This compound (Tocris Bioscience or other reputable supplier)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Cancer cell line of interest (e.g., BT474, SKBR3, K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol: Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent cells) or stabilize in culture for 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol: Cell Staining for Flow Cytometry
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Flow Cytometry Analysis
-
Instrument Setup: Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Gating:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse width vs. pulse area plot to gate on single cells and exclude doublets and aggregates.
-
-
Data Acquisition: Collect data for at least 10,000 events within the single-cell gate for each sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Add ethanol dropwise while vortexing to prevent clumping. If clumps persist, filter the cell suspension through a 40 µm nylon mesh before analysis.
-
High CV in G1 Peak: Ensure a consistent staining protocol and a sufficient number of cells. A low flow rate during acquisition can also improve resolution.
-
Noisy Baseline/Sub-G1 Peak: This may indicate apoptosis. If not the focus of the study, ensure gentle handling of cells during harvesting and staining.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of the CSN5 inhibitor this compound on the cell cycle. By understanding the mechanism of action and employing robust experimental techniques, researchers can effectively evaluate the potential of this compound as a therapeutic agent in cancer drug development.
References
- 1. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-CSN5i-3 in Nude Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CSN5i-3 is a potent, selective, and orally bioavailable small molecule inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), also known as JAB1.[1][2] CSN5 is the catalytic subunit of the CSN complex, which plays a crucial role in the regulation of cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases in humans.[1][3] By inhibiting the deneddylase activity of CSN5, this compound traps CRLs in a neddylated and active state.[1] This leads to the autoubiquitination and degradation of a subset of CRL substrate recognition modules (SRMs), resulting in the stabilization of various tumor suppressor proteins, including p21 and p27.[4][5] Consequently, this compound induces cell cycle arrest, apoptosis, and exhibits anti-tumor activity in various cancer models, making it a promising therapeutic agent for cancer treatment.[2][5]
These application notes provide a comprehensive overview of the use of this compound in nude mouse xenograft models, including detailed experimental protocols and a summary of its effects on various signaling pathways.
Signaling Pathway Perturbed by this compound
This compound, through its inhibition of CSN5, modulates several critical cellular signaling pathways implicated in cancer progression. The primary mechanism involves the hyperactivation and subsequent degradation of specific CRLs, leading to the accumulation of their substrates. This disruption affects pathways controlling cell cycle progression, DNA damage response, and apoptosis.
Caption: Mechanism of this compound Action.
Quantitative Data from Nude Mouse Xenograft Studies
The following tables summarize the quantitative data from various studies utilizing this compound in nude mouse xenograft models.
Table 1: Efficacy of this compound in Different Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |
| Diffuse Large B-cell Lymphoma | SU-DHL-1 | SCID-bg | 100 mg/kg, oral, twice daily | Significant tumor growth inhibition | [4][6] |
| Prostate Cancer | C4-2 | NOG-SCID | Not specified | Significant tumor growth inhibition after 29 days. Average tumor size of 18.85 mm³ in treated group vs. 1342.9 mm³ in vehicle group. | [5] |
| Breast Cancer | Not specified | Nude mice | Not specified | Potent anticancer effect in vivo | [2] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Cancer Type | Cell Line | Analysis | Observation | Reference |
| Diffuse Large B-cell Lymphoma | SU-DHL-1 | Immunoblotting | Decreased levels of Skp2 | [4] |
| Prostate Cancer | C4-2 | Immunohistochemistry | Reduced Ki67 staining | [5] |
| Breast Cancer | Not specified | Western Blot | Increased levels of cleaved PARP and p27 | [2] |
Experimental Protocols
This section provides detailed protocols for conducting nude mouse xenograft studies with this compound.
Protocol 1: General Nude Mouse Xenograft Model Workflow
This protocol outlines the general steps for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.
Caption: General workflow for a nude mouse xenograft study.
1. Cell Culture and Preparation
-
Culture the desired cancer cell line (e.g., SU-DHL-1 for lymphoma, C4-2 for prostate cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.
2. Animal Handling and Tumor Implantation
-
Use immunodeficient mice (e.g., BALB/c nude, SCID, or NOG mice), typically 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Formulation and Administration
-
Prepare the formulation of this compound in a suitable vehicle. The specific vehicle composition should be optimized for solubility and stability.
-
Administer this compound or vehicle control orally to the respective groups at the specified dose and schedule (e.g., 100 mg/kg, twice daily).
5. In-life Monitoring and Endpoint
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any clinical signs of toxicity.
-
The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration, or if signs of excessive toxicity are observed.
6. Tissue Collection and Downstream Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for immunoblotting or fixed in formalin for immunohistochemistry.
-
Blood samples can also be collected for pharmacokinetic analysis.
Protocol 2: Immunoblotting of Excised Tumors
This protocol is for analyzing protein expression in tumor tissues collected from the xenograft study.
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cul1, Skp2, p21, p27, cleaved PARP).[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 3: Immunohistochemistry (IHC) for Ki67
This protocol is for assessing cell proliferation in tumor tissues.
-
Tissue Processing and Sectioning:
-
Fix the tumor tissue in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against Ki67.[5]
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Acquire images of the stained sections using a microscope.
-
Quantify the percentage of Ki67-positive cells to determine the proliferative index.
-
Conclusion
This compound has demonstrated significant anti-tumor efficacy in various nude mouse xenograft models. Its mechanism of action, involving the targeted inhibition of CSN5 and subsequent modulation of CRL activity, provides a strong rationale for its development as a cancer therapeutic. The protocols and data presented here offer a valuable resource for researchers and drug development professionals investigating the in vivo effects of this compound and similar compounds. Careful experimental design and adherence to detailed protocols are crucial for obtaining reproducible and meaningful results in preclinical xenograft studies.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer [pubmed.ncbi.nlm.nih.gov]
- 2. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining After (R)-CSN5i-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence (IF) staining of cultured cells following treatment with (R)-CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit CSN5. This document also outlines the mechanism of action of this compound and its impact on relevant signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets the catalytic subunit of the COP9 signalosome, CSN5 (also known as JAB1). CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING ligases (CRLs), a critical step in the regulation of ubiquitin-mediated protein degradation. Inhibition of CSN5 by this compound leads to the hyperneddylation of cullins, altering the activity of CRLs and resulting in the accumulation or degradation of various substrate proteins. This modulation of the ubiquitin-proteasome system affects numerous cellular processes, including cell cycle progression, DNA repair, and inflammatory signaling. Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins affected by this compound treatment.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on the protein expression of RhoB in Human Umbilical Vein Endothelial Cells (HUVECs). This data is based on western blot analysis and serves as a representative example of the type of quantitative changes that can be expected and further investigated with immunofluorescence.
| Treatment | Concentration (µM) | Duration (hours) | Fold Change in RhoB Protein Levels (Mean ± SEM) |
| Vehicle (Control) | - | 5 | 1.00 ± 0.00 |
| This compound | 1 | 5 | 2.0 ± 0.5 |
| This compound | 4 | 5 | 5.0 ± 1.0 |
| Data is representative and compiled from quantitative western blot analysis. Researchers should perform their own quantitative analysis for their specific cell type and experimental conditions. |
Experimental Protocols
Protocol: Immunofluorescence Staining of Cultured Cells After this compound Treatment
This protocol outlines the steps for immunofluorescence staining of adherent cells cultured on coverslips following treatment with this compound.
Materials:
-
Cultured adherent cells
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Glass coverslips (sterilized)
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.3% Triton™ X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS with 0.1% Triton™ X-100
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton™ X-100
-
Primary antibody of interest (e.g., anti-p27, anti-RhoB)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a tissue culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in fresh cell culture medium. Include a vehicle-only control.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 5, 8, 16, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with warm PBS.[1]
-
Add 4% PFA solution to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.[1]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[1]
-
-
Permeabilization (for intracellular targets):
-
Add the permeabilization solution (0.3% Triton™ X-100 in PBS) to each well.
-
Incubate for 5-10 minutes at room temperature.[1]
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well to cover the coverslips.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in the primary antibody dilution buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the primary antibody dilution buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Wick away excess PBS from the edge of the coverslip.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
-
-
Imaging:
-
Allow the mounting medium to cure (as per the manufacturer's instructions).
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
For quantitative analysis, ensure that all images are acquired using identical settings (e.g., exposure time, gain, laser power).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for immunofluorescence staining.
References
Application Notes and Protocols: CRISPR Screens to Identify Modifiers of (R)-CSN5i-3 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed protocols and application notes for utilizing genome-wide CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens to identify genetic modifiers of cytotoxicity induced by (R)-CSN5i-3, a potent and selective inhibitor of the COP9 signalosome (CSN) subunit CSN5.[1][2] By systematically knocking out or altering the expression of all genes in the human genome, researchers can identify key cellular pathways that sensitize or confer resistance to this compound treatment. This information is invaluable for understanding the compound's mechanism of action, identifying patient populations likely to respond to treatment, and discovering potential combination therapies.
Introduction
The COP9 signalosome (CSN) is a highly conserved, eight-subunit protein complex that plays a critical role in regulating the ubiquitin-proteasome system.[3] A key function of the CSN is to deconjugate the ubiquitin-like protein NEDD8 from cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][4][5] This process, known as deneddylation, is crucial for the proper activity and remodeling of CRLs, which in turn control the degradation of a vast number of cellular proteins involved in processes like cell cycle progression, DNA repair, and signal transduction.[3][4]
This compound is a small molecule inhibitor that specifically targets the catalytic metalloprotease activity of the CSN5 subunit.[1][2] By inhibiting CSN5, this compound traps CRLs in a neddylated and hyperactive state, leading to the degradation of their substrate recognition modules and subsequent inactivation.[1] This disruption of CRL function has been shown to have potent anti-proliferative effects in various cancer cell lines, making CSN5 an attractive target for cancer therapy.[1]
To elucidate the genetic landscape that influences cellular responses to this compound, genome-wide CRISPR screens can be employed. These powerful functional genomics tools allow for the systematic identification of genes whose loss-of-function (CRISPRko/CRISPRi) or gain-of-function (CRISPRa) modulates the cytotoxic effects of the compound. The results of such screens can reveal novel drug targets, biomarkers for patient stratification, and mechanisms of drug resistance.[6][7]
Signaling Pathway of the COP9 Signalosome and this compound Action
The following diagram illustrates the central role of the COP9 signalosome in the cullin-RING ligase cycle and the mechanism of action of this compound.
Experimental Workflow for a Genome-Wide CRISPR Screen
The diagram below outlines the major steps involved in performing a pooled, genome-wide CRISPR knockout screen to identify modifiers of this compound cytotoxicity.
Quantitative Data Summary
Genome-wide CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) screens were performed in K562 cells to identify genes that modulate sensitivity to CSN5i-3.[8] The tables below summarize the top genetic modifiers identified in these screens.
Table 1: Top Genes Whose Knockdown Sensitizes Cells to this compound (CRISPRi)
| Gene Symbol | Description | Putative Role in CSN5i-3 Sensitivity |
| CUL1 | Cullin 1 | Core component of SCF E3 ligases; essential for CRL function. |
| RBX1 | RING-Box Ligase 1 | Core component of multiple CRLs. |
| SKP1 | S-Phase Kinase Associated Protein 1 | Adaptor protein for SCF E3 ligases. |
| FBXO5 | F-Box Protein 5 | Substrate receptor for SCF E3 ligase, involved in cell cycle control. |
| DTL | Denticleless E3 Ubiquitin Protein Ligase | Substrate receptor for CUL4-DDB1 E3 ligase, involved in DNA replication licensing. |
| UBE2M | Ubiquitin Conjugating Enzyme E2 M | Nedd8-conjugating enzyme required for cullin neddylation. |
| UBE2F | Ubiquitin Conjugating Enzyme E2 F | Nedd8-conjugating enzyme. |
| CSN Subunits | COPS2, COPS3, etc. | Other components of the COP9 signalosome complex. |
Table 2: Top Genes Whose Knockdown Confers Resistance to this compound (CRISPRi)
| Gene Symbol | Description | Putative Role in CSN5i-3 Resistance |
| ORC2, ORC3, ORC5 | Origin Recognition Complex Subunits | Components of the pre-replication complex; their repression may alleviate replication stress. |
| MCM2, MCM4, MCM5 | Minichromosome Maintenance Complex | Components of the replicative helicase; their repression may alleviate replication stress. |
| GMNN | Geminin | DNA replication inhibitor; its loss may alter replication dynamics. |
| CDT1 | Chromatin Licensing and DNA Replication Factor 1 | Essential for DNA replication licensing. |
| SETD8 | SET Domain Containing 8, Histone Lysine Methyltransferase | Involved in chromatin regulation and cell cycle control. |
Detailed Experimental Protocols
Protocol 1: Genome-Wide Lentiviral CRISPR Knockout Screen
This protocol is adapted for a pooled, loss-of-function screen to identify genes affecting sensitivity to this compound.[4][9][10]
Materials:
-
Human cell line stably expressing Cas9 (e.g., K562-Cas9)
-
Genome-scale sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound (and DMSO as vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-Generation Sequencing platform
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids. b. Harvest the virus-containing supernatant 48-72 hours post-transfection. c. Concentrate the virus and determine the viral titer.
-
Transduction of Target Cells: a. Plate a sufficient number of Cas9-expressing cells to maintain a library representation of at least 200-500 cells per sgRNA. b. Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. c. Add polybrene to enhance transduction efficiency.
-
Antibiotic Selection: a. After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. b. Maintain selection until a non-transduced control plate shows complete cell death (typically 2-4 days).
-
Drug Treatment: a. After selection, harvest a baseline cell sample (Day 0) for gDNA extraction. b. Split the remaining cell population into two arms: a treatment group and a control group. c. Treat one population with a predetermined concentration of this compound (e.g., IC30-IC50). d. Treat the control population with an equivalent volume of DMSO. e. Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Sample Collection and Genomic DNA Extraction: a. Harvest cell pellets from the this compound-treated and DMSO-treated populations at the end of the experiment. b. Extract high-quality genomic DNA from the Day 0, control, and treated cell pellets.
-
Library Amplification and Sequencing: a. Use a two-step PCR protocol to amplify the sgRNA cassettes from the genomic DNA. The first PCR amplifies the region, and the second adds sequencing adapters and barcodes. b. Purify the PCR products and quantify the library. c. Perform deep sequencing on an NGS platform to determine the relative abundance of each sgRNA in each sample.
-
Data Analysis: a. Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[11] b. Identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound-treated population compared to the DMSO control. c. Rank genes based on the statistical significance of their corresponding sgRNAs.
Protocol 2: Cell Viability Assay for Hit Validation
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to validate individual gene hits from the primary screen.[3][12][13]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell line of interest
-
Lentiviral particles encoding individual sgRNAs for hit genes and non-targeting controls
-
This compound and DMSO
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Generate Knockout Cell Lines: a. Transduce the Cas9-expressing cell line with lentivirus encoding a specific sgRNA for a gene of interest or a non-targeting control sgRNA. b. Select for transduced cells with puromycin. c. Expand the knockout and control cell populations. Confirm protein loss via Western Blot if possible.
-
Cell Plating: a. Seed the knockout and control cells into opaque-walled multiwell plates at a predetermined optimal density. b. Include wells with medium only for background luminescence measurement. c. Allow cells to adhere and recover for 24 hours.
-
Compound Treatment: a. Prepare a serial dilution of this compound. b. Treat the cells with the range of this compound concentrations or with DMSO as a control. c. Incubate for a specified period (e.g., 72 hours).
-
Luminescence Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all experimental readings. b. Normalize the data to the DMSO-treated control for each cell line. c. Plot the dose-response curves and calculate the IC50 values for the knockout and control cell lines to determine if the gene knockout alters sensitivity to this compound.
Validation of CRISPR Screen Hits
A critical component of any CRISPR screen is the validation of the primary hits to eliminate false positives.[14][15] The following logical diagram outlines a robust validation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. idekerlab.ucsd.edu [idekerlab.ucsd.edu]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell CRISPR screen reagents | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. ch.promega.com [ch.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-CSN5i-3 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CSN5 inhibitor, (R)-CSN5i-3. The following information will assist in optimizing its concentration for various cancer cell lines to achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5).[1][2] CSN5 is the catalytic subunit of the COP9 signalosome (CSN) complex, which plays a crucial role in the ubiquitin-proteasome system. Specifically, CSN5 is responsible for the deneddylation of Cullin-RING ligases (CRLs), a key step in their activation cycle.[2] By inhibiting CSN5, this compound traps CRLs in a neddylated (active) state, leading to the dysregulation of protein ubiquitination and degradation.[2] This affects numerous cellular processes, including cell cycle progression, DNA repair, and apoptosis, ultimately leading to anti-tumor effects in various cancers.[2][3][4]
Q2: How does the effect of this compound vary across different cancer cell lines?
A2: The sensitivity of cancer cell lines to this compound can vary significantly. This differential response is influenced by the genetic background of the cells, including the status of key oncogenes and tumor suppressors like MYC, p53, and the androgen receptor (AR).[3] For example, some prostate cancer cell lines show distinct potencies to the inhibitor regardless of their AR status.[3] The compound has demonstrated efficacy in a range of cancer types, including breast cancer, prostate cancer, lung cancer, and lymphoma.[3][4][5][6]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on published data, a sensible starting range for in vitro experiments is between 10 nM and 10 µM. IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the nanomolar to low micromolar range for sensitive cell lines. For instance, in A2780 ovarian cancer cells, the IC50 is reported to be as low as 5.8 nM for inhibiting deneddylation.[1] In some cancer cell lines, IC50 values for cell viability after 3 days of treatment have been observed to be between 16 nM and 26 nM.[1] However, for initial screening and to establish a dose-response curve for a new cell line, a broader range is recommended.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will depend on the specific assay and the cell line's doubling time. For cell viability assays, a 72-hour treatment is a common starting point to observe significant effects on cell proliferation.[4][7] However, for mechanistic studies looking at protein levels or signaling pathway modulation, shorter time points (e.g., 2, 6, 24, or 48 hours) may be more appropriate.[1][8][9] It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental goals.
Troubleshooting Guide
Problem 1: No significant effect on cell viability is observed at expected concentrations.
-
Possible Cause 1: Cell line resistance. Your cancer cell line may be inherently resistant to this compound. The expression levels of CSN5 or downstream effectors of the pathways it regulates can influence sensitivity.
-
Troubleshooting Tip:
-
Confirm the expression of CSN5 in your cell line via Western blot or qPCR.
-
Consider testing the inhibitor in combination with other anti-cancer agents, as synergistic effects have been reported (e.g., with PARP inhibitors in prostate cancer).[3]
-
-
-
Possible Cause 2: Suboptimal treatment duration. The treatment time may be too short to induce a significant biological response.
-
Troubleshooting Tip:
-
Increase the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point.
-
-
-
Possible Cause 3: Inactive compound. The this compound may have degraded.
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells can lead to significant variations in viability readouts.
-
Troubleshooting Tip:
-
Ensure a single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding.
-
Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
-
-
-
Possible Cause 2: Edge effects in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Troubleshooting Tip:
-
Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
-
-
Possible Cause 3: Inconsistent drug dilution. Errors in preparing serial dilutions can lead to variability.
-
Troubleshooting Tip:
-
Prepare a master mix of the highest concentration of the drug and then perform serial dilutions.
-
Use calibrated pipettes and change tips between dilutions.
-
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Assay |
| A2780 | Ovarian Cancer | 5.8 (deneddylation inhibition) | Not Specified | Biochemical Assay |
| Cancer Cell Line (unspecified) | Cancer | 16 | 3 days | Cell Viability |
| Cancer Cell Line (unspecified) | Cancer | 26 | 3 days | Cell Viability |
| C4-2 | Prostate Cancer | < 1000 | 3 days | Cell Proliferation |
| LNCaP | Prostate Cancer | ~ 5000 | 3 days | Cell Proliferation |
| PC3 | Prostate Cancer | > 10000 | 3 days | Cell Proliferation |
| BT474 | Breast Cancer | Not specified, but effective | Not specified | Cell Proliferation |
| SKBR3 | Breast Cancer | Not specified, but effective | Not specified | Cell Proliferation |
| ALCL Cell Lines (various) | Anaplastic Large Cell Lymphoma | Effective in decreasing cell growth | Not specified | Cell Growth |
Note: IC50 values can vary between different studies and experimental conditions. This table provides an approximate range based on available data.[1][3][4][6]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired density (e.g., 2,000-10,000 cells per well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blot for Cullin Neddylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a specific Cullin (e.g., CUL1, CUL4A) overnight at 4°C. The neddylated form will appear as a higher molecular weight band.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities. An increase in the ratio of neddylated to unneddylated Cullin indicates successful target engagement by this compound.
-
Mandatory Visualizations
References
- 1. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COP9 signalosome subunit CSN5, but not CSN6, is upregulated in lung adenocarcinoma and predicts poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The COP9 signalosome reduces neuroinflammation and attenuates ischemic neuronal stress in organotypic brain slice culture model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (R)-CSN5i-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with (R)-CSN5i-3. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5).[1][2] CSN5 is a metalloprotease that removes the ubiquitin-like protein NEDD8 from Cullin-RING ligases (CRLs), a process called deneddylation.[3][4] By inhibiting CSN5, this compound traps CRLs in a neddylated and active state.[1][2] This paradoxically leads to the inactivation of a subset of CRLs by causing the degradation of their substrate recognition modules (SRMs).[1][2] The sustained neddylation effectively disrupts the normal cycle of CRL activity.
Figure 1: The normal Cullin-RING Ligase (CRL) cycle.
Figure 2: Mechanism of action of this compound.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C. For creating stock solutions, it is soluble up to 100 mM in DMSO.[1] It is advisable to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q3: What are some known downstream effects of this compound treatment?
A3: Treatment of cells with this compound has been shown to cause a variety of downstream effects, including:
-
Cell cycle arrest: Primarily at the S-phase and G2 phase.[1][5]
-
Induction of DNA damage: Marked by the phosphorylation of ATM and H2A.X.[4]
-
Apoptosis: Inhibition of CSN5 can lead to programmed cell death.
-
Modulation of oncogenic pathways: Downregulation of key pathways such as MYC, FOXM1, and AR signaling has been observed.[4]
-
Stabilization of tumor suppressors: Proteins like p27 and p53, which are CRL substrates, may be stabilized.[4][6]
-
Endothelial barrier disruption: In HUVECs, this compound can increase the expression and activity of RhoGTPases, leading to increased macromolecule leakage.[1][7]
Troubleshooting Guide
Problem 1: High variability in IC50/EC50 values between experiments.
This is a common issue with small molecule inhibitors and can arise from several factors.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments. |
| Cell Density | The "cell-density effect" can alter drug sensitivity. Ensure that cells are seeded at a consistent density for all experiments and that they are in the logarithmic growth phase at the time of treatment. |
| Compound Stability | This compound in solution may degrade over time, especially if not stored properly. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Assay-Specific Factors | The choice of endpoint assay (e.g., MTS vs. CellTiter-Glo vs. crystal violet) can influence the measured IC50. Ensure the selected assay is appropriate for your experimental question and that the incubation times are optimized. |
| Batch-to-Batch Variability | Although less common from reputable suppliers, there can be slight differences between batches of the compound. If you observe a sudden shift in your results after starting a new vial, consider performing a dose-response curve to compare with the previous batch. |
Figure 3: Workflow for troubleshooting inconsistent IC50 values.
Problem 2: No or weak effect on cullin neddylation at expected concentrations.
If you are not observing the expected increase in the neddylated form of cullins (e.g., CUL1, CUL4A), consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Treatment Time | The accumulation of neddylated cullins may take time. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for your cell line. A 2-4 hour treatment is often sufficient to see an effect.[1][5] |
| Low Compound Concentration | The EC50 for cullin deneddylation in cells is reported to be around 50 nM.[5] Ensure you are using a concentration at or above this value. A dose-response experiment (e.g., 10 nM to 1 µM) is recommended. |
| Western Blotting Issues | Neddylated cullins run at a higher molecular weight than their unneddylated counterparts. Ensure your gel electrophoresis and transfer conditions are adequate to resolve and transfer these higher molecular weight species. Use a validated antibody for your cullin of interest. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to this compound due to various factors, including drug efflux pumps. If possible, test the compound in a sensitive cell line (e.g., HCT116, K562) as a positive control.[5][6] |
Problem 3: Unexpected or off-target effects are observed.
While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Off-target effects are more likely at higher concentrations. Use the lowest effective concentration that gives the desired on-target effect (i.e., increased cullin neddylation). |
| Use of a Negative Control | Some vendors supply a structurally related but inactive control compound (e.g., CSN5i-3-NEG).[1] Using this control can help distinguish between on-target and off-target effects. |
| Genetic Knockdown/Knockout | To confirm that the observed phenotype is due to CSN5 inhibition, perform parallel experiments using siRNA or CRISPR to deplete CSN5.[6][8] The phenotype should be recapitulated with genetic knockdown/knockout. |
| Phenotype is a Downstream Consequence | The observed effect may be a downstream consequence of inhibiting the complex network of CRLs. Carefully consider the known signaling pathways regulated by CSN5 and CRLs in your experimental system.[4][9][10] |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 5.8 nM | Biochemical assay (inhibition of NEDD8-modified CRL deneddylation) | [1] |
| IC50 | 26 nM | Cell viability (A2780 ovarian cancer cells, 3-day treatment, Novartis batch) | [1] |
| IC50 | 16 nM | Cell viability (A2780 ovarian cancer cells, 3-day treatment, Bio-Techne batch) | [1] |
| EC50 | ~50 nM | Cullin deneddylation (K562 and 293T cells) | [5] |
Experimental Protocols
1. Cell Viability Assay (e.g., MTS/MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay: Add the MTS reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Cullin Neddylation
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 100 nM for 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel (a gradient gel, e.g., 4-15%, may provide better separation).
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the cullin of interest (e.g., anti-CUL1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The neddylated form will appear as a higher molecular weight band.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.
References
- 1. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 2. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAB1/CSN5 and the COP9 signalosome. A complex situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
(R)-CSN5i-3 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-CSN5i-3. The information is tailored for scientists and drug development professionals to help anticipate and control for potential off-target effects and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the COP9 signalosome subunit 5 (CSN5).[1][2][3] CSN5 is the catalytic subunit of the COP9 signalosome (CSN) complex, which is responsible for the deneddylation of Cullin-RING ligases (CRLs).[3] By inhibiting CSN5, this compound traps CRLs in a neddylated, active state. This leads to the auto-degradation of a subset of CRL substrate recognition modules (SRMs), thereby inactivating these specific CRLs and causing the accumulation of their substrates.[1][3]
Q2: Are there any known direct off-target interactions for this compound?
Currently, there is no publicly available, comprehensive screen of this compound against a broad panel of kinases or other enzymes. While it is reported to be highly selective for CSN5, researchers should be aware that "off-target" effects can arise from two phenomena:
-
Direct off-target binding: The compound binds to and modulates the activity of proteins other than CSN5.
-
Downstream on-target effects: The observed phenotype is a downstream consequence of CSN5 inhibition, which can be complex and cell-type dependent, and may be misinterpreted as a direct off-target effect.
Q3: What are some known downstream signaling pathways affected by this compound that could be mistaken for off-target effects?
Inhibition of CSN5 by this compound has been shown to activate the NF-κB and Rho/ROCK signaling pathways in endothelial cells, leading to endothelial barrier disruption.[4] This is considered a downstream consequence of the on-target CSN5 inhibition, not a direct off-target interaction with components of these pathways.
Q4: How can I control for potential off-target effects in my experiments?
Several control experiments are crucial:
-
Use a negative control compound: A structurally similar but inactive analog of this compound, if available, is an excellent control.
-
CSN5 knockdown/knockout: Compare the phenotype of this compound treatment with the phenotype observed upon genetic depletion of CSN5 (e.g., using siRNA or CRISPR). A high degree of similarity suggests the observed effects are on-target.
-
Dose-response analysis: True on-target effects should correlate with the dose-dependent inhibition of CSN5 activity.
-
Rescue experiments: If possible, overexpressing a resistant form of CSN5 should rescue the phenotype induced by this compound.
-
Orthogonal approaches: Use other CSN5 inhibitors with different chemical scaffolds to see if they replicate the phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected phenotype not previously reported for CSN5 inhibition. | 1. True off-target effect. 2. Cell-type specific downstream on-target effect. 3. Experimental artifact. | 1. Perform control experiments outlined in FAQ Q4. 2. Consider performing a kinome scan or a broader off-target screen to identify potential direct binding partners (see Protocol 2). 3. Validate the phenotype with a secondary assay. |
| Discrepancy between results from this compound treatment and CSN5 knockdown. | 1. Incomplete knockdown of CSN5. 2. Off-target effects of the inhibitor. 3. Compensation mechanisms triggered by chronic knockdown vs. acute inhibition. | 1. Verify knockdown efficiency by Western blot or qPCR. 2. Perform a dose-response analysis with this compound to see if the effect is dose-dependent. 3. Consider using an inducible knockdown system for more temporal control. |
| Cell death observed at concentrations expected to be selective. | 1. High sensitivity of the cell line to CSN5 inhibition. 2. On-target toxicity due to the accumulation of critical CRL substrates. 3. Off-target toxicity. | 1. Perform a detailed cell viability assay to determine the precise IC50 in your cell line. 2. Analyze the levels of known CRL substrates that regulate apoptosis (e.g., p21, p27). 3. Test the effect of a pan-caspase inhibitor to see if the cell death is apoptotic. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| CSN5 (deneddylation of NEDD8-modified CRLs) | Biochemical Assay | 5.8[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value |
| A2780 (ovarian cancer) | Cell Proliferation | IC50 | Not specified, but shown to arrest cells in S-phase[1] |
| Various Cancer Cell Lines | Cell Proliferation | IC50 | Varies by cell line, e.g., 16-26 nM in one study[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target Activity
This protocol verifies the on-target activity of this compound by detecting the accumulation of neddylated Cullins.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a Cullin protein (e.g., CUL1, CUL4A) overnight at 4°C. Neddylated Cullins will appear as a higher molecular weight band.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Compare the ratio of neddylated to un-neddylated Cullin in treated versus control samples. A dose-dependent increase in the neddylated form confirms on-target activity.
Protocol 2: General Workflow for Off-Target Identification using Proteomics
This is a conceptual workflow for researchers who wish to identify potential off-target proteins of this compound in their experimental system.[5][6][7]
-
Experimental Design:
-
Select a cell line of interest.
-
Choose concentrations of this compound: a concentration that gives the desired on-target effect and a higher concentration (e.g., 10-fold higher) to maximize the chance of detecting off-targets. Include a vehicle control.
-
Determine time points for analysis.
-
-
Cell Lysis and Protein Digestion:
-
Treat cells as designed and harvest them.
-
Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different conditions with isobaric tags. This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify potential off-target pathways.
-
-
Validation:
-
Validate the most promising off-target candidates using orthogonal methods, such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays with purified proteins.
-
Visualizations
Caption: Signaling pathway of this compound's on-target and downstream effects.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 2. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes with (R)-CSN5i-3 treatment
Welcome to the technical support center for the selective COP9 signalosome (CSN) inhibitor, (R)-CSN5i-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer standardized protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of CSN5, the catalytic subunit of the COP9 signalosome (CSN) complex.[1][2] Its primary function is to inhibit the deneddylation of Cullin-RING E3 ligases (CRLs).[1][2][3] By blocking CSN5, the inhibitor "traps" CRLs in a neddylated, active state.[1]
Q2: What is the expected downstream cellular effect of treatment?
The expected outcome of inhibiting CSN5 is the accumulation of neddylated cullins.[3] This leads to the inactivation of a subset of CRLs by promoting the degradation of their specific substrate recognition modules (SRMs).[1] Consequently, protein substrates that are normally targeted for degradation by these CRLs, such as the cell cycle inhibitors p21 and p27, are expected to accumulate, leading to cell cycle arrest and reduced proliferation in cancer cells.[3][4]
Q3: What are typical working concentrations and IC50 values for this compound?
The potency of this compound is high in biochemical assays but varies in cell-based assays depending on the cell line and duration of treatment. It is recommended to perform a dose-response curve for each new cell line. For reference, published values are summarized below.
| Assay Type | System/Cell Line | IC50 / EC50 | Reference |
| Biochemical Assay (CSN Activity) | In vitro | 5.8 nM | [2] |
| Cell-Based Assay (Cullin Deneddylation) | K562, 293T | ~50 nM | [5] |
| Cell-Based Assay (Viability) | Cancer Cell Line | 16-26 nM | |
| Cell-Based Assay (Viability) | HCT116 | Not specified | [3] |
| Cell-Based Assay (Viability) | A2780 Ovarian Cancer | Not specified | [2] |
Troubleshooting Guide for Unexpected Phenotypes
This section addresses specific unexpected results that may arise during experiments with this compound.
Problem Area 1: Unexpected Changes in Cell Viability
Q: My cells show much lower (or higher) sensitivity to this compound than expected. Why?
A: Discrepancies in sensitivity can arise from multiple factors:
-
CRL Substrate Dependency: The cytotoxic effect of this compound is dependent on the cell's reliance on specific CRLs for survival. If the key CRLs in your cell line are not sensitive to sustained neddylation, the effect may be blunted.
-
Compound Stability: Ensure the compound is properly stored and that the solvent (e.g., DMSO) has no adverse effects at the concentration used. Like many small molecules, this compound is poorly reversible, meaning its effects can persist even after removal from culture media.[5]
-
Off-Target Effects: At higher concentrations (>1-10 μM), the risk of off-target effects increases, which could lead to unexpected toxicity or resistance mechanisms.[6]
-
Experimental Variables: Cell passage number, seeding density, and assay duration can all influence results.[7]
Suggested Action:
-
Confirm Target Engagement: First, verify that the inhibitor is engaging its target in your specific cell line. Use the Western Blot protocol below to check for the accumulation of neddylated CUL1 or CUL4A.
-
Perform Dose-Response and Time-Course: Run a detailed dose-response curve (e.g., from 1 nM to 10 μM) and measure viability at multiple time points (e.g., 24, 48, 72 hours) to capture the full dynamics of the cellular response.
Problem Area 2: Contradictory Protein Expression
Q: The expected CRL substrate (e.g., p27) is not accumulating after treatment. What does this mean?
A: This is a common issue and points to several possibilities in the signaling pathway.
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Alternative Degradation Pathways: The substrate of interest may be degraded by a different E3 ligase or pathway that is not regulated by CSN5-dependent CRLs.
-
Transcriptional/Translational Regulation: The cell might be compensating for protein stabilization by reducing transcription or translation of the gene.
-
Incorrect Time Point: The peak accumulation of the substrate may occur at an earlier or later time point than you are measuring.
-
Inactive CRL Complex: While this compound traps cullins in a neddylated state, this can paradoxically lead to the degradation of the substrate receptor module (SRM), thereby inactivating the overall CRL complex and preventing it from binding its substrate in the first place.[1]
Suggested Action:
-
Validate with a Positive Control: Use a proteasome inhibitor (e.g., MG132) as a positive control to confirm that your substrate is indeed degraded by the ubiquitin-proteasome system.
-
Perform a Time-Course Experiment: Analyze protein levels at multiple time points (e.g., 2, 8, 24 hours) post-treatment to identify the window of maximal accumulation.
-
Check Upstream and Downstream Markers: Use the workflow diagram below to systematically investigate the pathway.
Problem Area 3: Phenotypes Unrelated to CRL Activity
Q: I'm observing phenotypes like changes in inflammatory signaling or cell adhesion. Are these known effects?
A: Yes, these are plausible but less direct effects. CSN5 (also known as JAB1) is a multifunctional protein implicated in numerous pathways beyond CRL regulation, including integrin signaling, DNA damage response, and apoptosis.[8][9][10]
-
Inflammatory Signaling: Treatment with this compound has been shown to induce an NF-κB-mediated inflammatory response in endothelial cells.[11]
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RhoGTPase Activity: The inhibitor can increase the expression and activity of RhoGTPases (especially RhoB), which can disrupt the endothelial barrier and affect cell morphology and adhesion.[2][11]
-
Interferon Response: In some cancer types, such as anaplastic large cell lymphoma, this compound treatment has been linked to the upregulation of type-I interferons (IFN-β, CXCL10), suggesting a role in modulating anti-tumor immune responses.[4]
Suggested Action: If you observe these phenotypes, it is crucial to confirm that they are on-target effects of CSN5 inhibition.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to rule out artifacts of the chemical scaffold.
-
Perform Gene Silencing: Use siRNA or shRNA to knock down CSN5 (COPS5 gene). If gene silencing phenocopies the effect of the inhibitor, it strongly suggests the phenotype is an on-target effect.[4]
Key Experimental Protocols
Protocol 1: Western Blot for Neddylation Status
This protocol is essential for confirming target engagement by assessing the ratio of neddylated to unneddylated cullins.
1. Cell Lysis: a. Treat cells with this compound at desired concentrations and time points. Include a DMSO vehicle control. b. Wash cells once with ice-cold PBS. c. Lyse cells directly on the plate with 1X Laemmli sample buffer containing a fresh cocktail of protease and phosphatase inhibitors. Crucially, do not use a reducing agent (e.g., DTT, β-mercaptoethanol) in the sample buffer at this stage, as it can interfere with the neddylation signal. d. Scrape cells, transfer lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
2. Protein Quantification and Sample Preparation: a. A standard protein quantification assay (e.g., BCA) is not compatible with Laemmli buffer. Therefore, load equal volumes of lysate assuming equal cell numbers at the start. Alternatively, run a parallel plate for cell counting or a separate lysis with RIPA buffer for quantification. b. Before loading, heat samples at 95°C for 5 minutes.
3. SDS-PAGE and Transfer: a. Separate proteins on an 8% Tris-Glycine SDS-PAGE gel. This percentage provides good separation for cullin proteins. b. Neddylated cullins will run approximately 9 kDa higher than their unneddylated counterparts (e.g., CUL1 is ~89 kDa, while NEDD8-CUL1 is ~98 kDa).[12] c. Transfer proteins to a PVDF or nitrocellulose membrane using standard procedures.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. b. Incubate with a primary antibody against a specific cullin (e.g., anti-CUL1, anti-CUL4A) overnight at 4°C. c. Wash the membrane 3x with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash 3x with TBST and develop with an ECL substrate.[13]
5. Expected Result: Upon successful inhibition by this compound, you should observe a clear upward shift in the band for the target cullin, indicating an increase in the neddylated form and a decrease in the unneddylated form.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a quantitative measure of cell viability based on ATP levels.
1. Cell Seeding: a. Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.[14] The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase for the duration of the experiment. b. Incubate for 24 hours to allow cells to attach.
2. Compound Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Add the compound to the appropriate wells. Include wells for "no cells" (background), "vehicle control" (e.g., DMSO), and a positive control for cell death (e.g., staurosporine). c. Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition: a. Measure luminescence using a plate reader. b. Subtract the average background value ("no cells") from all other measurements. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the results as percent viability versus log[this compound concentration] and use a non-linear regression to calculate the IC50 value.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging roles of Jab1/CSN5 in DNA damage response, DNA repair, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Deneddylation Assay [bio-protocol.org]
- 13. abcam.co.jp [abcam.co.jp]
- 14. selectscience.net [selectscience.net]
Technical Support Center: Assessing the Cellular Selectivity of (R)-CSN5i-3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cellular selectivity of (R)-CSN5i-3, a potent and selective inhibitor of the COP9 signalosome subunit 5 (CSN5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the metalloprotease CSN5 (also known as JAB1). CSN5 is the catalytic subunit of the COP9 signalosome (CSN), a multiprotein complex that plays a crucial role in the ubiquitin-proteasome system. The primary mechanism of action of this compound is the inhibition of the deneddylating activity of CSN5. This leads to the accumulation of NEDD8-modified (neddylated) Cullin-RING ligases (CRLs), which in turn inactivates a subset of CRLs by promoting the degradation of their substrate receptor modules.[1]
Q2: Why is it critical to assess the selectivity of this compound in a cellular context?
A2: Assessing inhibitor selectivity within a cellular environment is crucial for several reasons. Firstly, it validates that the observed cellular phenotype is a direct result of engaging the intended target (CSN5) and not due to off-target effects. Secondly, it helps in understanding the compound's broader biological effects and potential liabilities. Finally, for therapeutic development, a clear understanding of on- and off-target activities is essential for predicting efficacy and potential toxicities.
Q3: What are the recommended methods for evaluating the cellular selectivity of this compound?
A3: Two primary methods are recommended for assessing the cellular selectivity of this compound:
-
Cellular Thermal Shift Assay (CETSA): This method directly measures the binding of this compound to its target protein, CSN5, in intact cells by assessing changes in the thermal stability of the protein.
-
Quantitative Proteomics: This approach, often using affinity purification coupled with mass spectrometry (AP-MS), identifies the direct and indirect binding partners of this compound across the entire proteome, providing a global view of its interactions.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue 1: No or minimal thermal shift observed for CSN5 upon this compound treatment.
-
Possible Cause 1: Insufficient compound concentration or incubation time.
-
Solution: Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement.
-
-
Possible Cause 2: Poor cell permeability of the compound.
-
Solution: While this compound is known to be cell-permeable, ensure that the cell type used does not have specific efflux pumps that might reduce the intracellular concentration. If permeability is a concern, consider using cell lysates for initial experiments, although this will not assess cellular permeability.
-
-
Possible Cause 3: The binding of this compound to CSN5 does not induce a significant change in its thermal stability.
-
Solution: This is a known limitation of CETSA.[2] If other evidence points to target engagement, this possibility should be considered. Orthogonal methods like quantitative proteomics should be used for confirmation.
-
-
Possible Cause 4: Suboptimal heating conditions.
-
Solution: The temperature range and duration of the heat shock are critical.[3] Optimize the temperature gradient to ensure it covers the melting points of both the apo and compound-bound protein. A typical duration is 3-5 minutes.
-
Issue 2: High variability between replicates.
-
Possible Cause 1: Inconsistent cell lysis.
-
Solution: Ensure complete and consistent cell lysis across all samples. Optimize the lysis buffer and mechanical disruption methods (e.g., sonication, freeze-thaw cycles).
-
-
Possible Cause 2: Inaccurate protein quantification.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading for downstream analysis (e.g., Western blot).
-
-
Possible Cause 3: Uneven heating.
-
Solution: Use a PCR cycler with a heated lid to ensure uniform temperature distribution across all samples.
-
Quantitative Proteomics (Affinity Purification - Mass Spectrometry)
Issue 1: High background of non-specific protein binding.
-
Possible Cause 1: Suboptimal washing steps.
-
Solution: Increase the number and stringency of wash steps after affinity purification. The composition of the wash buffer (e.g., salt concentration, detergent) can be optimized to reduce non-specific interactions.
-
-
Possible Cause 2: "Sticky" affinity matrix or compound.
-
Solution: Block the affinity matrix with a suitable blocking agent (e.g., BSA) before incubation with the cell lysate. If the compound itself is prone to non-specific binding, consider using a lower concentration or including a competition experiment with an excess of free compound.
-
Issue 2: Failure to identify known interactors of CSN5.
-
Possible Cause 1: Disruption of protein complexes during lysis.
-
Solution: Use a milder lysis buffer that preserves protein-protein interactions. The stringency of the lysis buffer should be carefully optimized.
-
-
Possible Cause 2: Low abundance of the interactor.
-
Solution: Increase the amount of starting material (cell lysate) to enrich for low-abundance proteins. Employ more sensitive mass spectrometry instrumentation and data acquisition methods.
-
Issue 3: Difficulty in distinguishing direct from indirect binders.
-
Possible Cause 1: The inhibitor stabilizes a protein complex.
-
Solution: This is an inherent challenge. To differentiate, consider using techniques like photo-affinity labeling where a reactive group on the inhibitor crosslinks only to direct binders upon UV activation.
-
-
Possible Cause 2: Downstream effects of target inhibition.
-
Solution: Analyze samples at different time points after inhibitor treatment. Direct binders should be present at early time points, while changes in the levels of indirect binders may occur later.
-
Data Presentation
This compound Selectivity Profile
| Target Class | Protein Target | IC50 / Kd (nM) | Fold Selectivity vs. CSN5 |
| Primary Target | CSN5 | 5.8 | 1 |
| JAMM Metalloprotease | Rpn11 | >10,000 | >1700 |
| Cysteine Protease (USP) | USP2 | - | - |
| Cysteine Protease (USP) | USP7 | - | - |
| Cysteine Protease (UCH) | UCHL1 | - | - |
| Other Metalloprotease | MMP2 | - | - |
| Other Metalloprotease | ADAM17 | - | - |
* Based on computational modeling and biochemical assays comparing CSN5 and Rpn11, suggesting high selectivity.[4]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for CSN5
This protocol is adapted from general CETSA procedures and should be optimized for the specific cell line and experimental conditions.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the optimized incubation time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3-5 minutes in a PCR cycler, followed by cooling to room temperature for 3 minutes. Include a non-heated control (37°C).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble CSN5 by Western blotting using a specific anti-CSN5 antibody.
-
Quantify the band intensities and plot the percentage of soluble CSN5 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Quantitative Proteomics (Affinity Purification - Mass Spectrometry) Protocol
This protocol outlines a general workflow for identifying the cellular targets of this compound.
-
Preparation of Affinity Matrix:
-
Immobilize this compound onto a solid support (e.g., NHS-activated sepharose beads) through a suitable linker. A control matrix without the compound should also be prepared.
-
-
Cell Lysis and Lysate Preparation:
-
Grow cells to a high density and harvest.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., high salt, low pH, or by competition with excess free compound).
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched on the this compound beads compared to the control beads.
-
Bioinformatic analysis can be used to classify the identified proteins and map them to cellular pathways.
-
Visualizations
Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 2. Workflow for Quantitative Proteomics (AP-MS).
Figure 3. CSN5 signaling pathway and the effect of this compound.
References
- 1. CSN5i-3 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Item - Data_Sheet_1_Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5.PDF - Frontiers - Figshare [frontiersin.figshare.com]
Addressing reproducibility issues in (R)-CSN5i-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues in experiments involving the selective CSN5 inhibitor, (R)-CSN5i-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5), which is the catalytic subunit responsible for deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs).[1][2] By inhibiting CSN5, this compound traps CRLs in a neddylated, active state.[1][2] This leads to the inactivation of a subset of CRLs through the degradation of their substrate receptor modules (SRMs), ultimately affecting cellular processes like cell cycle progression and apoptosis.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO up to a concentration of 100 mM (50.56 mg/mL). It is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound typically leads to the accumulation of neddylated cullins (e.g., Cul1, Cul2, Cul3, Cul4A).[3] This can be observed by a characteristic band shift on a Western blot. Consequently, levels of certain CRL substrate receptors, such as Skp2, may decrease.[3][4] This can lead to the stabilization and accumulation of CRL substrates like p21 and p27.[3][4] Phenotypically, this can result in cell cycle arrest (often at the S-phase or G1 phase), inhibition of cell proliferation, and induction of apoptosis.[5][6]
Q4: How can I confirm that this compound is active in my experiment?
A4: The most direct way to confirm the activity of this compound is to perform a Western blot analysis to detect the neddylation status of a specific cullin protein (e.g., CUL1 or CUL4A). A successful treatment will show an increase in the higher molecular weight, neddylated form of the cullin and a decrease in the unneddylated form.
Q5: Are there known off-target effects of this compound?
A5: While this compound is described as a selective inhibitor of CSN5, it is important to consider potential off-target effects in any pharmacological study.[1] For example, at higher concentrations or in specific cellular contexts, it may have unintended effects. Researchers should include appropriate controls, such as comparing results with genetic knockdown of CSN5, to validate that the observed phenotypes are on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable increase in cullin neddylation after treatment. | Compound Inactivity: The this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| Insufficient Treatment Time or Concentration: The incubation time or concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your cell line. Effective concentrations can vary between cell types.[3] | |
| Poor Cell Health: Cells may be unhealthy or have a high passage number, leading to altered responses. | Use low-passage, healthy cells for all experiments. Regularly check for mycoplasma contamination. | |
| High variability in cell viability/proliferation assay results. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension and proper mixing before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the media and drug, leading to artifacts. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to minimize evaporation. | |
| Inconsistent Drug Dilution: Errors in serial dilutions can lead to significant variability in the final drug concentration. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Unexpected or inconsistent changes in protein expression (Western Blot). | Suboptimal Antibody: The primary antibody may not be specific or sensitive enough to detect the protein of interest. | Validate your antibodies using positive and negative controls (e.g., cell lysates from knockdown/overexpression experiments). Test different antibody dilutions to optimize the signal-to-noise ratio. |
| Loading Control Variability: The expression of the loading control protein (e.g., GAPDH, β-actin) may be affected by the experimental treatment. | Validate your loading control by checking for consistent expression across different treatment conditions. If it is affected, consider using a different loading control or a total protein stain. | |
| Timing of Protein Harvest: The expression of target proteins can be dynamic. | Perform a time-course experiment to identify the optimal time point for observing the desired changes in protein expression after this compound treatment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Deneddylation) | 5.8 nM | - | Biochemical Assay | [2] |
| EC50 (Cullin Deneddylation) | ~50 nM | K562, 293T | Cellular Assay | [7] |
Table 2: Effect of this compound on Prostate Cancer Cell Proliferation
| Cell Line | IC50 (µM) after 3 days | Androgen Receptor Status |
| C4-2 | < 1 | Positive |
| LNCaP | ~5 | Positive |
| 22Rv1 | ~5 | Positive |
| PC3 | > 10 | Negative |
Data adapted from a study on the effects of CSN5i-3 in prostate cancer cell lines.[3]
Experimental Protocols
Protocol 1: Western Blot for Cullin Neddylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an 8-10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a specific cullin (e.g., anti-CUL1) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The neddylated form of the cullin will appear as a higher molecular weight band.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Mechanism of this compound action on the CRL cycle.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSN5i-3 | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 3. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(R)-CSN5i-3 stability in culture media over time
Welcome to the technical support center for (R)-CSN5i-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally available small molecule inhibitor of the COP9 signalosome subunit 5 (CSN5).[1] The COP9 signalosome is a key regulator of cullin-RING E3 ubiquitin ligases (CRLs), which are involved in numerous cellular processes through protein degradation.[1][2] this compound acts as an uncompetitive inhibitor of CSN5, preventing the deneddylation of cullins.[2][3][4] This leads to the accumulation of CRLs in their active, neddylated state, which paradoxically results in the inactivation of a subset of CRLs by promoting the degradation of their substrate recognition modules.[1][5]
Q2: What is the recommended solvent and storage condition for this compound?
For laboratory use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][6][7] It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7]
Q3: What is the stability of this compound in cell culture media?
Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media such as DMEM or RPMI-1640 over extended periods. The stability of a small molecule in culture media can be influenced by factors like temperature, pH, light exposure, and interactions with media components.[8] Therefore, for long-term experiments (e.g., >24 hours), it is recommended to either replenish the media with fresh inhibitor at regular intervals or to empirically determine its stability under your specific experimental conditions.
Q4: How can I determine the stability of this compound in my specific culture medium?
You can assess the stability of this compound in your culture medium using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[9] A general protocol involves incubating the compound in the medium at 37°C and collecting samples at different time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the intact compound at each time point is then quantified by HPLC-MS to determine its degradation rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected cellular effects of this compound. | Degradation of the compound in culture media. | For experiments longer than 24 hours, consider replenishing the media with fresh this compound every 24 hours. Alternatively, perform a stability study of this compound in your specific media to determine its half-life and adjust dosing frequency accordingly. |
| Suboptimal inhibitor concentration. | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Titration experiments in K562 and 293T cells showed a half-maximal effective concentration (EC50) of approximately 50 nM for cullin deneddylation.[2][3] | |
| Poor cellular uptake. | While this compound is orally available, its uptake can vary in different cell types. If poor uptake is suspected, consider using a different cell line or consult literature for methods to enhance small molecule uptake. | |
| Observed cytotoxicity at expected effective concentrations. | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.[6][7] |
| Cell line sensitivity. | Some cell lines may be more sensitive to CSN5 inhibition. Reduce the concentration of this compound or the treatment duration. | |
| Variability in results between experiments. | Inconsistent compound handling. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to ensure consistent potency. Avoid repeated freeze-thaw cycles of the stock solution. |
| Differences in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to inhibitors. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media via HPLC-MS
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
-
37°C incubator with 5% CO₂
-
HPLC-MS system
-
Appropriate solvents for HPLC-MS analysis (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final desired concentration (e.g., 1 µM).
-
Immediately collect a sample for the 0-hour time point.
-
Incubate the medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Store all samples at -80°C until analysis.
-
Prepare a standard curve of this compound in the same culture medium.
-
Analyze the samples and standards by HPLC-MS to determine the concentration of intact this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
Protocol 2: Western Blot Analysis of Cullin Neddylation
This protocol is used to confirm the cellular activity of this compound by observing the accumulation of neddylated cullins.[3][10]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against specific cullins (e.g., Cullin-1, Cullin-2, Cullin-3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the resulting bands. An increase in the higher molecular weight band corresponding to the neddylated form of the cullin indicates successful inhibition by this compound.
Visualizations
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The COP9 signalosome reduces neuroinflammation and attenuates ischemic neuronal stress in organotypic brain slice culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to (R)-CSN5i-3 and potential causes
Welcome to the technical support center for the potent and selective CSN5 inhibitor, (R)-CSN5i-3. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5). CSN5 is a metalloprotease responsible for the deneddylation of Cullin-RING ligases (CRLs), a critical step in their activation cycle. By inhibiting CSN5, this compound traps CRLs in a neddylated state.[1] This persistent neddylation leads to the auto-degradation of a subset of CRL substrate receptor modules (SRMs), ultimately resulting in the inactivation of these specific CRLs.[1] The inactivation of CRLs prevents the degradation of their target proteins, which can include tumor suppressors and cell cycle inhibitors, leading to anti-proliferative effects.[2]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The differential sensitivity of cell lines to this compound is an area of ongoing research, but several factors are thought to contribute:
-
Genetic Background: The mutational status of genes within the CRL pathway and other associated signaling networks can influence sensitivity. For instance, alterations in the expression or function of specific CRLs or their substrates may render a cell line more or less dependent on CSN5 activity.
-
Substrate Receptor Module (SRM) Dependency: Cell lines may have different dependencies on particular SRMs for their proliferation and survival. Since this compound induces the degradation of a subset of SRMs, cell lines that are highly dependent on those specific SRMs are likely to be more sensitive.
-
Activation of Resistance Pathways: A potential mechanism for resistance is the activation of the NRF2 antioxidant pathway.[3] Mutations in KEAP1, a negative regulator of NRF2, can lead to constitutive NRF2 activation.[3] This can confer resistance to various cancer therapies, and it is plausible that it could also reduce the efficacy of this compound by promoting cell survival.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of sensitive cancer cell lines with this compound has been shown to induce several key cellular effects:
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, often in the S-phase or G1 phase.[2] This is attributed to the accumulation of CRL substrates that are cell cycle inhibitors, such as p21, p27, and p57.[2]
-
Apoptosis: The inhibitor can induce apoptosis in various cancer cell lines.[2]
-
Inhibition of Cell Proliferation: A primary outcome of this compound treatment is the suppression of cell proliferation.[2]
-
Endothelial Barrier Disruption: In non-cancerous cells like HUVECs, this compound has been observed to induce endothelial barrier disruption by increasing the expression and activity of RhoGTPases.
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed in my cell line.
-
Possible Cause 1: Intrinsic Resistance. Your cell line may be intrinsically resistant to this compound.
-
Troubleshooting Tip: Consider the genetic background of your cell line. Check for mutations in the KEAP1 gene or other evidence of NRF2 pathway activation. You can assess NRF2 activity by measuring the expression of its target genes (e.g., NQO1, HMOX1) by qPCR or western blot.
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration. The concentration of this compound or the duration of treatment may be insufficient.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 for your specific cell line.
-
-
Possible Cause 3: Drug Inactivity. The this compound compound may have degraded.
-
Troubleshooting Tip: Ensure proper storage of the compound as per the manufacturer's instructions (typically at -20°C). Use a positive control cell line known to be sensitive to this compound, if available, to verify drug activity.
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Variation in Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in results.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all wells. Different cell lines may require optimization of the initial seeding density.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth.
-
Troubleshooting Tip: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Incomplete Solubilization in MTT/MTS Assays. Incomplete dissolution of formazan crystals in MTT assays or improper mixing in MTS assays can lead to inaccurate absorbance readings.
-
Troubleshooting Tip: For MTT assays, ensure complete solubilization of the formazan crystals by thorough mixing and incubation. For MTS assays, ensure the reagent is mixed well and incubated for the recommended time.
-
Problem 3: Difficulty in detecting changes in cullin neddylation by western blot.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time. The treatment may not be sufficient to induce a detectable shift in cullin neddylation.
-
Troubleshooting Tip: Treat cells with a concentration known to be effective (e.g., 100 nM) for a shorter time point (e.g., 2-4 hours) to observe the maximal accumulation of neddylated cullins.
-
-
Possible Cause 2: Poor Resolution on SDS-PAGE. Neddylated cullins have a slightly higher molecular weight than their unneddylated counterparts, and poor gel resolution can make it difficult to distinguish between the two forms.
-
Troubleshooting Tip: Use a lower percentage acrylamide gel or a gradient gel to improve the separation of high molecular weight proteins. Ensure the gel is run long enough to achieve good separation.
-
-
Possible Cause 3: Antibody Quality. The antibody may not be able to detect both the neddylated and unneddylated forms of the cullin protein effectively.
-
Troubleshooting Tip: Use an antibody that has been validated for detecting both forms of the cullin of interest. Check the manufacturer's datasheet for recommended applications and conditions.
-
Data Presentation
Table 1: this compound IC50 Values in Selected Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| A2780 | Ovarian Cancer | - | Reported to be sensitive, induces S-phase arrest. |
| Cancer Cell Line | Not Specified | 16 and 26 | Data from two different batches of this compound. |
| BT474 | Breast Cancer | - | Reported to be sensitive, suppresses cell proliferation.[2] |
| SKBR3 | Breast Cancer | - | Reported to be sensitive, suppresses cell proliferation.[2] |
| ALCL Cell Lines | Anaplastic Large Cell Lymphoma | - | Decreased cell growth and slight increase in apoptosis observed. |
Table 2: Effects of this compound on CRL Substrate Receptors and Substrates in K562 Cells
| Protein Type | Protein Name | Change upon this compound Treatment |
| Substrate Receptors | DDB1, DCAF11, SKP2, FBXO9, FBXO2, DCAF1, DCAF12, DCAF13, DCAF8 | Decreased |
| CRL Substrates | p21, p27, WEE1, CDT1 | Increased |
Data summarized from quantitative proteomics analysis in K562 cells.
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is adapted for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
-
Western Blot for Cullin Neddylation
-
Cell Lysis:
-
Plate and treat cells with this compound (e.g., 100 nM for 4 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the cullin of interest (e.g., anti-CUL1, anti-CUL3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The neddylated form of the cullin will appear as a band with a slightly higher molecular weight.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and detecting the emission at ~610 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
References
- 1. Targeted inhibition of the COP9 signalosome for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Analysis of (R)-CSN5i-3 and MLN4924: Targeting the Neddylation Pathway from Different Angles
For Immediate Release
In the landscape of cancer therapeutics, the neddylation pathway has emerged as a critical target for drug development. This pathway, essential for the activity of Cullin-RING E3 ligases (CRLs), plays a pivotal role in protein homeostasis and cell cycle control. Two prominent small molecule inhibitors, (R)-CSN5i-3 and MLN4924 (pevonedistat), have garnered significant attention for their potent anti-cancer activities by disrupting this pathway, albeit through distinct mechanisms. This guide provides a comprehensive comparative analysis of these two compounds, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, performance data, and the experimental protocols used to evaluate them.
Executive Summary
This compound and MLN4924 both lead to the dysregulation of CRL activity, resulting in the accumulation of tumor-suppressive CRL substrates and subsequent cell cycle arrest and apoptosis. However, they achieve this through opposing effects on the neddylation status of cullins. MLN4924, an inhibitor of the NEDD8-activating enzyme (NAE), prevents the attachment of the ubiquitin-like protein NEDD8 to cullins, thereby blocking their activation. In contrast, this compound inhibits the COP9 Signalosome subunit 5 (CSN5), the enzyme responsible for removing NEDD8 from cullins. This leads to a hyper-neddylated and ultimately inactive state of a subset of CRLs. This fundamental difference in their mechanism of action gives rise to distinct biochemical and cellular consequences.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and MLN4924, providing a clear comparison of their biochemical potency, cellular effects, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | MLN4924 (Pevonedistat) |
| Target | COP9 Signalosome subunit 5 (CSN5) | NEDD8-Activating Enzyme (NAE) |
| Mechanism | Inhibits cullin deneddylation | Inhibits cullin neddylation |
| Biochemical IC₅₀ | 5.8 nM (inhibition of CSN-catalyzed Cul1 deneddylation) | 4.7 nM (inhibition of NAE) |
| Cellular EC₅₀ | ~50 nM (for cullin deneddylation in K562 and 293T cells) | < 0.1 µM (for cullin neddylation in HCT-116 cells) |
| Cell Viability IC₅₀ | Varies by cell line (e.g., 16-26 nM in some cancer cell lines) | Varies by cell line (e.g., 0.071-0.25 µM in osteosarcoma cell lines) |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | MLN4924 (Pevonedistat) |
| Administration | Orally bioavailable | Intravenous infusion |
| Half-life (t½) | Data not readily available in cited literature | ~8.5 hours in plasma (in humans) |
| Distribution | Data not readily available in cited literature | Preferentially distributes in whole blood |
| Metabolism | Data not readily available in cited literature | Primarily by CYP3A4 |
| Excretion | Data not readily available in cited literature | Approximately 41% in urine and 53% in feces (in humans) |
Mechanism of Action: A Tale of Two Interventions
The neddylation pathway is a dynamic cycle that regulates the activity of CRLs. MLN4924 and this compound intervene at two distinct points in this cycle, leading to the same ultimate outcome of CRL inactivation but through opposite effects on the neddylation state of cullins.
Mechanisms of action for this compound and MLN4924.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of small molecule inhibitors on cancer cell lines.
-
Cell Plating: Seed cells (e.g., HCT116) in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or MLN4924. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Cullin Neddylation
This protocol is designed to assess the neddylation status of cullins following treatment with the inhibitors.
-
Cell Lysis: Plate and treat cells (e.g., HCT116) with this compound, MLN4924, or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a specific cullin (e.g., anti-CUL1) overnight at 4°C. The two bands detected correspond to the neddylated (upper band) and unneddylated (lower band) forms of the cullin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Experimental Data
Direct comparative studies have highlighted the distinct effects of this compound and MLN4924 on the neddylation pathway.
Effects on Cullin Neddylation
As expected from their mechanisms of action, the two inhibitors have opposing effects on the neddylation status of cullins.
Differential effects on cullin neddylation.
A study by Schlierf et al. (2016) in HCT116 cells demonstrated that treatment with 1 µM MLN4924 for 24 hours resulted in a complete shift of CUL1 to its lower molecular weight, un-neddylated form. Conversely, treatment with 1 µM this compound for the same duration led to the accumulation of the higher molecular weight, neddylated form of CUL1. This provides clear experimental evidence for their opposing mechanisms of action at the molecular level.
Effects on CRL Substrates and Components
The inactivation of CRLs by both inhibitors leads to the accumulation of their substrates. Schlierf et al. (2016) also showed that in HCT116 cells, both MLN4924 and this compound treatment led to the accumulation of the cell cycle inhibitors p21 and p27, which are known substrates of the SCFSkp2 CRL complex. Interestingly, this compound treatment also led to a decrease in the levels of the F-box protein Skp2, a substrate recognition module of the SCF complex. This suggests that hyper-neddylation induced by CSN5 inhibition may lead to the degradation of certain CRL components themselves, a phenomenon not observed with MLN4924 treatment.
Effects on Endothelial Barrier Function
A study by Majolée et al. (2019) revealed contrasting effects of the two inhibitors on endothelial barrier integrity. While MLN4924 was found to be detrimental to endothelial barrier function due to the accumulation of RhoB, this compound was also observed to induce endothelial barrier disruption and increase macromolecule leakage in vitro and in vivo. This suggests that both hypo-neddylation and hyper-neddylation of cullins can perturb the delicate balance of signaling pathways that maintain vascular integrity.
Conclusion
This compound and MLN4924 are both potent inhibitors of the neddylation pathway with significant anti-cancer potential. Their distinct mechanisms of action, targeting CSN5 and NAE respectively, offer different therapeutic strategies for exploiting the dependence of cancer cells on a functional CRL network. While MLN4924 has progressed further in clinical development, the oral bioavailability of this compound presents a significant advantage for potential therapeutic applications. Further direct comparative studies are warranted to fully elucidate the differential effects of these two inhibitors in various cancer contexts and to guide their optimal clinical application, either as single agents or in combination therapies. The choice between inhibiting neddylation with a compound like MLN4924 or promoting hyper-neddylation with a molecule such as this compound may depend on the specific genetic and molecular background of the tumor, offering the potential for personalized medicine approaches targeting the neddylation pathway.
Validating the On-Target Activity of (R)-CSN5i-3: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological inhibition of COP9 Signalosome Subunit 5 (CSN5) using (R)-CSN5i-3 against genetic approaches for validating its on-target activity. We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify the underlying biological pathways and experimental workflows.
Introduction to this compound and its Target, CSN5
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the constitutive photomorphogenesis 9 (COP9) signalosome subunit 5 (CSN5), also known as JAB1. CSN5 is the catalytic subunit of the COP9 signalosome complex, which plays a crucial role in the ubiquitin-proteasome system. Specifically, CSN5 is a metalloprotease that catalyzes the deneddylation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1] Deneddylation is a critical step for the proper cycling and activity of CRLs, which in turn regulate the degradation of a plethora of cellular proteins involved in key processes like cell cycle progression, DNA damage response, and signal transduction.[2][3][4]
Inhibition of CSN5 by this compound leads to the hyperneddylation of cullins, trapping CRLs in an active state. This can paradoxically lead to the auto-ubiquitination and degradation of certain CRL substrate receptors, ultimately inhibiting the degradation of specific CRL substrates.[2][5] This targeted disruption of protein homeostasis makes CSN5 an attractive therapeutic target in oncology and other diseases.
Genetic Validation: The Gold Standard for On-Target Activity
To ensure that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target, genetic validation is paramount. This involves using genetic tools to specifically reduce or eliminate the expression of the target protein and comparing the resulting phenotype to that induced by the inhibitor. Here, we compare the use of this compound with two widely used genetic validation techniques: RNA interference (siRNA) and CRISPR-based screening.
Comparison of this compound with Genetic and Alternative Pharmacological Approaches
To provide a comprehensive overview, we compare the effects of this compound with CSN5 knockdown via siRNA and the pharmacological agent MLN4924. MLN4924 is an inhibitor of the NEDD8-activating enzyme (NAE), which catalyzes the first step in the neddylation cascade. Thus, MLN4924 has an opposing biochemical effect to this compound by preventing cullin neddylation.
Table 1: Comparison of Cellular Effects of CSN5 Inhibition and Perturbation of the Neddylation Pathway
| Treatment | Mechanism of Action | Effect on Cullin Neddylation | Effect on Cell Proliferation | Key Pathway Perturbations | Reference |
| This compound | Potent and selective inhibitor of CSN5 deneddylase activity. | Increases (hyperneddylation). | Potent inhibition in various cancer cell lines. | Inhibition of AR signaling, DNA repair pathways, and cell cycle progression. | [6] |
| CSN5 siRNA/shRNA | Post-transcriptional silencing of CSN5 mRNA. | Increases (hyperneddylation). | Significant inhibition of cell proliferation. | Downregulation of cell cycle and E2F target pathways; inhibition of AR signaling. | [6][7] |
| MLN4924 (Pevonedistat) | Inhibitor of NEDD8-activating enzyme (NAE). | Decreases (prevents neddylation). | Inhibition of cell proliferation. | Inactivation of all CRLs, leading to accumulation of CRL substrates. | [2][5][8] |
Table 2: Quantitative Comparison of this compound and CSN5 Knockdown on Cell Viability
| Cell Line | Treatment | Concentration/Method | Effect on Cell Viability (% of Control) | Reference |
| C4-2 (Prostate Cancer) | This compound | 1 µM | ~40% | [6] |
| C4-2 (Prostate Cancer) | shCSN5 | Stable knockdown | ~50% | [6] |
| ALCL (Anaplastic Large Cell Lymphoma) | This compound | Increasing concentrations | Significant decrease | [7] |
| ALCL (Anaplastic Large Cell Lymphoma) | CSN5 siRNA | Transient transfection | Decreased cell growth | [7] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between this compound, genetic interventions, and the cellular machinery they regulate, we provide the following diagrams generated using the DOT language.
Figure 1: CSN5 Signaling Pathway and Intervention Points. This diagram illustrates the role of CSN5 in the regulation of Cullin-RING Ligase (CRL) activity through deneddylation and highlights the points of intervention for this compound, genetic tools, and the alternative inhibitor MLN4924.
Figure 2: Experimental Workflow for Validating this compound On-Target Activity. This flowchart outlines a typical experimental workflow for validating the on-target activity of this compound by comparing its effects with those of genetic perturbations of CSN5.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
CSN5 Knockdown using siRNA
This protocol describes the transient knockdown of CSN5 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
CSN5-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Mammalian cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 50 pmol of siRNA (2.5 µl of a 20 µM stock) in 100 µl of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX in 100 µl of Opti-MEM™ medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µl). Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µl of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess CSN5 protein levels by Western blot analysis to confirm knockdown efficiency. Proceed with downstream phenotypic assays.
CRISPR Interference (CRISPRi) Screen for Modifiers of this compound Cytotoxicity
This protocol outlines a pooled CRISPRi screen to identify genes that, when silenced, alter the sensitivity of cells to this compound.[2]
Materials:
-
Cell line stably expressing dCas9-KRAB
-
Pooled sgRNA library targeting the human genome
-
Lentiviral packaging plasmids
-
HEK293T cells for lentivirus production
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce lentivirus for the pooled sgRNA library in HEK293T cells using standard protocols.
-
Transduction: Transduce the dCas9-KRAB expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using the appropriate antibiotic resistance marker.
-
Screening:
-
Split the cell population into two arms: one treated with a cytotoxic concentration of this compound and the other with DMSO as a control.
-
Maintain the cells under treatment for a specified period (e.g., 14-21 days), passaging as necessary while maintaining a high representation of the library.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treatment and control arms at the end of the screen.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Analyze the abundance of each sgRNA by next-generation sequencing.
-
-
Data Analysis: Compare the sgRNA abundance between the this compound-treated and DMSO-treated populations to identify sgRNAs that are either depleted (sensitizers) or enriched (rescuers). This will reveal genes that modulate the cellular response to this compound.
Conclusion
The on-target activity of this compound can be robustly validated by comparing its cellular effects with those induced by genetic perturbations of CSN5. The convergence of phenotypes, such as reduced cell proliferation and similar alterations in downstream signaling pathways, between pharmacological inhibition and genetic knockdown provides strong evidence for the specificity of this compound. Furthermore, comparing its effects to a compound with an opposing mechanism, such as MLN4924, can further elucidate the specific consequences of CSN5 inhibition. The experimental approaches outlined in this guide provide a framework for researchers to confidently validate the on-target activity of this compound and other targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adaptive exchange sustains cullin–RING ubiquitin ligase networks and proper licensing of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic and therapeutic significance of COP9 signalosome subunit CSN5 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cullin-RING ligases by MLN4924 induces autophagy via modulating the HIF1-REDD1-TSC1-mTORC1-DEPTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-CSN5i-3 and its Inactive Enantiomer in Targeting the COP9 Signalosome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of the potent and selective CSN5 inhibitor, (R)-CSN5i-3, and its inactive enantiomer. This document outlines their differential activities, supported by experimental data, and provides detailed protocols for key assays.
This compound is a highly potent and selective small-molecule inhibitor of the COP9 signalosome (CSN) subunit 5 (CSN5), a key metalloprotease responsible for the deneddylation of Cullin-RING ligases (CRLs). By inhibiting CSN5, this compound locks CRLs in their active, neddylated state. This sustained activation leads to the auto-degradation of specific substrate recognition modules (SRMs), thereby inactivating a subset of CRLs and stabilizing their respective substrates, many of which are tumor suppressors. In contrast, its enantiomer serves as a crucial negative control in experiments, demonstrating the stereospecificity of CSN5 inhibition.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data from biochemical and cell-based assays, highlighting the differential effects of this compound and its inactive enantiomer.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CSN5 | Biochemical Deneddylation Assay | 5.8[1][2] |
| Inactive Enantiomer (CSN5i-2e) | CSN5 | Biochemical Deneddylation Assay | >10,000 |
Table 1: Biochemical Inhibition of CSN5. This table clearly demonstrates the high potency of this compound in directly inhibiting the enzymatic activity of CSN5, while its inactive enantiomer shows no significant activity at concentrations up to 10 µM.
| Cell Line | Compound | Assay Type | EC50 (µM) |
| SU-DHL-1 (Lymphoma) | This compound (as part of racemate CSN5i-2) | Cell Viability | 0.02 |
| Inactive Enantiomer (CSN5i-2e) | Cell Viability | >10 | |
| KARPAS-299 (Lymphoma) | This compound (as part of racemate CSN5i-2) | Cell Viability | 0.03 |
| Inactive Enantiomer (CSN5i-2e) | Cell Viability | >10 | |
| HCT116 (Colon Carcinoma) | This compound (as part of racemate CSN5i-2) | Cell Viability | 0.2 |
| Inactive Enantiomer (CSN5i-2e) | Cell Viability | >10 |
Table 2: Cellular Potency in Cancer Cell Lines. This table illustrates the on-target effect of CSN5 inhibition in a cellular context. The racemate containing the active this compound demonstrates potent anti-proliferative effects, whereas the inactive enantiomer is largely inert, confirming that the observed cytotoxicity is due to specific inhibition of the CSN5 pathway.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used for comparison, the following diagrams are provided.
Figure 1: CSN5-CRL Signaling Pathway and Point of Inhibition.
References
Selectivity Profile of (R)-CSN5i-3: A Comparative Guide for Researchers
For researchers in drug discovery and cell biology, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the metalloprotease inhibitor (R)-CSN5i-3 against its primary target, CSN5, and other metalloproteases, supported by experimental data and protocols.
This compound is a potent and selective inhibitor of the COP9 Signalosome subunit 5 (CSN5), a zinc-dependent metalloprotease that plays a crucial role in the ubiquitin-proteasome system.[1] CSN5 is the catalytic core of the COP9 signalosome (CSN) complex, responsible for the deneddylation of cullin-RING ubiquitin ligases (CRLs), a key step in regulating the activity of this largest family of E3 ubiquitin ligases.[1][2] Inhibition of CSN5 by this compound traps CRLs in a neddylated state, leading to the inactivation of a subset of these ligases.[1] Given the therapeutic potential of targeting CSN5 in diseases like cancer, a thorough understanding of this compound's selectivity is critical.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and its precursors against a panel of human metalloproteases. The data is derived from the seminal publication by Schlierf et al. (2016) in Nature Communications. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for CSN5 over other tested metalloproteases.
| Target Enzyme | Compound | IC50 (µM) |
| CSN5 * | This compound | 0.0058 ± 0.0005 |
| CSN5i-1b | 2.1 ± 1.8 | |
| (S)-CSN5i-2 | 0.002 ± 0.001 | |
| MMP2 | This compound | >100 |
| CSN5i-1b | >90 | |
| (S)-CSN5i-2 | 89 ± 3 | |
| MMP8 | This compound | 14.0 ± 0.1 |
| CSN5i-1b | 48 ± 8 | |
| (S)-CSN5i-2 | 59 ± 8 | |
| MMP9 | This compound | 7.4 ± 2.0 |
| CSN5i-1b | 3.2 ± 0.2 | |
| (S)-CSN5i-2 | 3.8 ± 0.4 | |
| MMP12 | This compound | >100 |
| CSN5i-1b | >100 | |
| (S)-CSN5i-2 | >100 | |
| MMP13 | This compound | >100 |
| CSN5i-1b | >100 | |
| (S)-CSN5i-2 | >100 | |
| MMP14 | This compound | 4.6 ± 0.5 |
| CSN5i-1b | 11 ± 1 | |
| (S)-CSN5i-2 | 15.40 ± 0.02 | |
| ADAM17 | This compound | >100 |
| CSN5i-1b | >100 | |
| (S)-CSN5i-2 | >100 |
*Data presented for CSN5 represents the deneddylation activity of the entire COP9 Signalosome complex. Data extracted from Schlierf, A. et al. Targeted inhibition of the COP9 signalosome for treatment of cancer. Nat. Commun. 7, 13166 doi: 10.1038/ncomms13166 (2016).[2]
Experimental Protocols
A generalized protocol for assessing the selectivity of a compound like this compound against a panel of metalloproteases is outlined below. This protocol is based on common methodologies used in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified metalloproteases.
Materials:
-
Purified, active forms of metalloproteases (e.g., MMPs, ADAMs).
-
This compound stock solution (e.g., in DMSO).
-
Fluorogenic peptide substrates specific for each metalloprotease.
-
Assay buffer appropriate for each enzyme.
-
96-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
-
Multi-channel pipettes.
-
DMSO for serial dilutions.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the 100 µM range, followed by 1:3 or 1:5 serial dilutions.
-
Enzyme Preparation: Dilute each metalloprotease to its optimal working concentration in the respective pre-warmed assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted this compound or DMSO (as a vehicle control). b. Add the diluted enzyme solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes). The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
Data Analysis: a. For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase). b. Normalize the reaction velocities to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enzyme.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the context of this compound's action and the process of its evaluation, the following diagrams are provided.
References
A Head-to-Head Comparison of (R)-CSN5i-3 and Other Jab1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-CSN5i-3 and other inhibitors of the c-Jun activation domain-binding protein-1 (Jab1), also known as COP9 signalosome subunit 5 (CSN5). This document synthesizes available experimental data to evaluate the performance of these inhibitors and offers detailed methodologies for key experimental assays.
Jab1/CSN5 is a critical regulator of cellular processes, including protein degradation, cell cycle control, and DNA repair, making it a compelling target for cancer therapy.[1][2] Its primary function is the deneddylation of Cullin-RING E3 ubiquitin ligases (CRLs), a process essential for their proper activity.[3] Inhibition of Jab1/CSN5 can lead to the stabilization of tumor suppressor proteins and cell death in cancer cells.[4][5]
Performance Comparison of Jab1 Inhibitors
This section compares this compound, a potent and selective synthetic inhibitor, with other reported inhibitors of Jab1/CSN5.
| Inhibitor Class | Specific Compound(s) | Mechanism of Action | Reported Efficacy (IC50/Effective Concentration) | Selectivity | References |
| Synthetic Small Molecule | This compound | Potent and selective inhibitor of CSN5's deneddylase activity, trapping CRLs in a neddylated state.[3] | IC50 = 5.8 nM (in vitro deneddylation assay)[3] | High selectivity for CSN5 over other metalloproteases.[3] | [3] |
| Natural Product (Curcuminoid) | Curcumin | Indirectly inhibits Jab1/CSN5 activity, leading to decreased cell proliferation in pancreatic cancer cells.[6] | Not explicitly defined as a direct IC50. | Broad-spectrum activity, not specific to Jab1/CSN5. | [6] |
| Natural Product (Terpenoid) | Lutein | Identified in silico as a potential Jab1 inhibitor with high binding energy.[7][8] | In silico prediction; experimental validation is pending.[7][8] | Predicted to interact with Jab1, but broader selectivity is unknown. | [7][8] |
Experimental Data Summary
The following table summarizes key experimental findings for this compound across various cancer cell lines.
| Cell Line | Assay Type | Key Findings | Reference |
| HCT116 (Colon Cancer) | Immunoblotting | Treatment with 1 µM CSN5i-3 leads to accumulation of neddylated Cul1.[3] | [3] |
| BT474 & SKBR3 (Breast Cancer) | MTS Assay | CSN5i-3 suppressed cell proliferation.[4] | [4] |
| BT474 & SKBR3 (Breast Cancer) | Apoptosis & Cell Cycle Analysis | CSN5i-3 induced apoptosis and G1 phase cell cycle arrest.[4] | [4] |
| ALCL cell lines (Anaplastic Large Cell Lymphoma) | Cell Growth & Viability Assays | CSN5i-3 decreased cell growth and was associated with upregulation of CDK inhibitors p21, p27, and p57.[5] | [5] |
| Nude Mice (Xenograft) | In vivo tumor growth | CSN5i-3 demonstrated potent anticancer effects in a nude mouse xenograft model.[4] | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. JAB1/CSN5: a new player in cell cycle control and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. The novel Jab1 inhibitor CSN5i-3 suppresses cell proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PB2171: THE NOVEL CSN5/JAB1 INHIBITOR CSN5I-3 SUPPRESSES CELL GROWTH AND UPREGULATES GENE EXPRESSION OF TYPE-I INTERFERONS (IFN) IN ANAPLASTIC LARGE CELL LYMPHOMA (ALCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Screen natural terpenoids to identify potential Jab1 inhibitors for treating breast cancer [systems.enpress-publisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
